"n-(2-Aminophenyl)methanesulfonamide" synthesis from 2-nitroaniline
An In-depth Technical Guide to the Synthesis of n-(2-Aminophenyl)methanesulfonamide from 2-nitroaniline Abstract This technical guide provides a comprehensive overview of the synthesis of n-(2-Aminophenyl)methanesulfonam...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Synthesis of n-(2-Aminophenyl)methanesulfonamide from 2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of n-(2-Aminophenyl)methanesulfonamide, a key intermediate in the preparation of various pharmaceutically active compounds. The synthesis is a two-step process commencing with the sulfonylation of 2-nitroaniline, followed by the reduction of the resulting nitro compound. This document details the experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to aid researchers, scientists, and professionals in the field of drug development.
Introduction
n-(2-Aminophenyl)methanesulfonamide is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents. Its preparation from readily available 2-nitroaniline involves a straightforward yet crucial two-step synthetic route. This guide outlines the reliable and reproducible methodologies for this transformation.
Reaction Pathway
The synthesis proceeds in two distinct steps:
Sulfonylation: 2-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base to yield N-(2-nitrophenyl)methanesulfonamide.
Reduction: The nitro group of N-(2-nitrophenyl)methanesulfonamide is subsequently reduced to an amine to afford the final product, n-(2-Aminophenyl)methanesulfonamide.
Figure 1: Overall reaction scheme for the synthesis of n-(2-Aminophenyl)methanesulfonamide.
Experimental Protocols
Step 1: Synthesis of N-(2-nitrophenyl)methanesulfonamide
This procedure involves the reaction of 2-nitroaniline with methanesulfonyl chloride using pyridine as a base and solvent.
Experimental Workflow:
Figure 2: Workflow for the synthesis of N-(2-nitrophenyl)methanesulfonamide.
Detailed Methodology:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitroaniline in pyridine.
Cool the resulting solution to 0-5 °C in an ice bath.
Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Pour the reaction mixture into a beaker containing ice-water to precipitate the product.
Collect the solid precipitate by vacuum filtration.
Wash the collected solid thoroughly with water to remove pyridine hydrochloride.
Dry the product in a vacuum oven to obtain N-(2-nitrophenyl)methanesulfonamide.
Step 2: Synthesis of n-(2-Aminophenyl)methanesulfonamide
This step involves the catalytic hydrogenation of the nitro intermediate to the desired amino product.
Experimental Workflow:
Exploratory
An In-depth Technical Guide to N-(2-Aminophenyl)methanesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties and structure of N-(2-aminophenyl)methanesulfonamide. Due to the limited a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N-(2-aminophenyl)methanesulfonamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines reported data with predicted values and spectroscopic information from closely related analogs. This approach offers a robust profile of the molecule for research and development purposes.
Chemical Structure and Identification
N-(2-Aminophenyl)methanesulfonamide is an organic compound featuring a methanesulfonamide group attached to an aniline backbone at the ortho position.
Figure 1: 2D Structure of N-(2-Aminophenyl)methanesulfonamide.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-(2-aminophenyl)methanesulfonamide is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.
Table 1: Physicochemical Properties of N-(2-Aminophenyl)methanesulfonamide
Predicted to be more soluble in polar organic solvents like DMSO, DMF, and alcohols than in non-polar solvents. Solubility is likely pH and temperature-dependent.[2][3]
General Sulfonamide Properties
Appearance
Likely a crystalline solid
General Sulfonamide Properties
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR Spectroscopy (Predicted)
The expected proton NMR chemical shifts for N-(2-aminophenyl)methanesulfonamide in a solvent like DMSO-d₆ are outlined in Table 2.
Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-Aminophenyl)methanesulfonamide
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
CH₃-S
~2.9 - 3.1
Singlet
3H
The methyl group attached to the sulfur is expected to be a singlet in this range.
Ar-H
~6.5 - 7.5
Multiplet
4H
The four aromatic protons will exhibit complex splitting patterns (multiplets) due to their coupling.
-NH₂
~4.5 - 5.5
Broad Singlet
2H
The chemical shift of the primary amine protons can vary and the peak is often broad due to exchange.
-SO₂NH-
~8.5 - 9.5
Broad Singlet
1H
The sulfonamide proton is typically deshielded and appears as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The predicted carbon-13 NMR chemical shifts are summarized in Table 3.
Table 3: Predicted ¹³C NMR Chemical Shifts for N-(2-Aminophenyl)methanesulfonamide
Carbon
Chemical Shift (δ, ppm)
Notes
CH₃ -S
~40
The methyl carbon is expected in the aliphatic region.
C -NH₂
~140 - 150
The aromatic carbon attached to the amino group is significantly deshielded.
C -NHSO₂
~120 - 130
The aromatic carbon attached to the sulfonamide group.
Other Ar-C
~115 - 130
The remaining aromatic carbons will appear in this region.
Infrared (IR) Spectroscopy (Predicted)
The expected characteristic infrared absorption frequencies for N-(2-aminophenyl)methanesulfonamide are listed in Table 4. These are based on typical values for arylsulfonamides.[5]
Table 4: Predicted IR Absorption Frequencies for N-(2-Aminophenyl)methanesulfonamide
Functional Group
Wavenumber (cm⁻¹)
Intensity
Notes
N-H Stretch (-NH₂)
3300 - 3500
Medium
Two bands are expected for the primary amine.
N-H Stretch (-SO₂NH-)
3200 - 3300
Medium
A single, often broad, band.
C-H Stretch (Aromatic)
3000 - 3100
Medium
C-H Stretch (Aliphatic)
2850 - 3000
Medium
C=C Stretch (Aromatic)
1450 - 1600
Medium to Strong
Multiple bands are characteristic of the aromatic ring.
S=O Stretch (Asymmetric)
1300 - 1350
Strong
A key characteristic peak for sulfonamides.
S=O Stretch (Symmetric)
1150 - 1180
Strong
Another key characteristic peak for sulfonamides.
Mass Spectrometry
Predicted mass-to-charge ratios for common adducts of N-(2-aminophenyl)methanesulfonamide are provided in Table 5.
Table 5: Predicted m/z for N-(2-Aminophenyl)methanesulfonamide Adducts
Adduct
Predicted m/z
[M+H]⁺
187.0536
[M+Na]⁺
209.0355
[M-H]⁻
185.0390
Synthesis Methodology
Figure 2: Proposed Synthesis Workflow for N-(2-Aminophenyl)methanesulfonamide.
Proposed Experimental Protocol
Step 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide
Dissolve 2-nitroaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, for example, pyridine or triethylamine (1.2 eq), to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and continue stirring for 4-12 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield N-(2-nitrophenyl)methanesulfonamide.
Step 2: Synthesis of N-(2-Aminophenyl)methanesulfonamide
Dissolve the N-(2-nitrophenyl)methanesulfonamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a metal-acid system like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be used.
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
If an acidic reducing agent was used, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
Extract the product into an organic solvent like ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the final product, N-(2-aminophenyl)methanesulfonamide.
Further purification can be achieved by recrystallization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or mechanism of action of N-(2-aminophenyl)methanesulfonamide. The broader class of sulfonamides is known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5]
Should N-(2-aminophenyl)methanesulfonamide be identified as having biological activity, a general workflow for its characterization is proposed below.
N-(2-Aminophenyl)methanesulfonamide: A Technical Guide for Drug Discovery Professionals
An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Significance Abstract N-(2-Aminophenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of its Physicochemical Properties, Synthesis, and Potential Biological Significance
Abstract
N-(2-Aminophenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular characteristics, synthetic methodologies, and potential biological applications of N-(2-aminophenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for understanding and exploring the therapeutic potential of this molecule.
Molecular Profile
N-(2-Aminophenyl)methanesulfonamide possesses a distinct molecular structure that combines an aminophenyl group with a methanesulfonamide moiety. This unique combination of functional groups provides a scaffold for potential interactions with various biological targets.
Chemical Formula and Molecular Weight
The fundamental molecular properties of N-(2-Aminophenyl)methanesulfonamide are summarized in the table below.
Property
Value
Chemical Formula
C₇H₁₀N₂O₂S
Molecular Weight
186.23 g/mol
Monoisotopic Mass
186.0463 Da
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route involves the reaction of 2-nitroaniline with methanesulfonyl chloride, followed by the reduction of the nitro group to an amine.
Step 1: Sulfonylation of 2-Nitroaniline
In this step, the amino group of 2-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base to form N-(2-nitrophenyl)methanesulfonamide.
Materials: 2-nitroaniline, methanesulfonyl chloride, pyridine (or another suitable base), and an appropriate solvent (e.g., dichloromethane).
Procedure:
Dissolve 2-nitroaniline in the chosen solvent.
Add the base to the solution.
Cool the mixture in an ice bath.
Slowly add methanesulfonyl chloride to the reaction mixture.
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
Upon completion, the reaction is worked up by washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
The organic layer is dried and the solvent is removed to yield the crude N-(2-nitrophenyl)methanesulfonamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The nitro group of N-(2-nitrophenyl)methanesulfonamide is then reduced to a primary amine to yield the final product, N-(2-aminophenyl)methanesulfonamide.
Materials: N-(2-nitrophenyl)methanesulfonamide, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent.
Procedure (using SnCl₂/HCl):
Dissolve N-(2-nitrophenyl)methanesulfonamide in a suitable solvent like ethanol.
Add a solution of tin(II) chloride in concentrated hydrochloric acid.
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
The crude N-(2-aminophenyl)methanesulfonamide is then filtered, washed, and can be further purified by recrystallization.
A generalized workflow for the synthesis of N-(2-Aminophenyl)methanesulfonamide.
Potential Biological Activity and Signaling Pathways
While specific biological studies on N-(2-aminophenyl)methanesulfonamide are limited, the broader class of sulfonamides has been extensively investigated for its therapeutic potential, particularly in oncology.
Anticancer Properties of Sulfonamides
Numerous sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms. These compounds can act as inhibitors of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Potential Mechanisms of Action:
Enzyme Inhibition: Sulfonamides are known to inhibit a range of enzymes, including carbonic anhydrases, matrix metalloproteinases, and various kinases.
Signaling Pathway Modulation: Derivatives of sulfonamides have been shown to interfere with critical cancer-related signaling pathways.
One of the key signaling pathways often targeted by anticancer agents is the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathway , which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can effectively starve tumors and prevent their growth and spread.
Another relevant pathway is the p38/ERK MAPK (Mitogen-Activated Protein Kinase) signaling pathway . Activation of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells. Some sulfonamide derivatives have been shown to activate this pathway, leading to their pro-apoptotic effects.
Hypothetical interactions of aminophenyl sulfonamides with key cancer signaling pathways.
Experimental Evaluation of Biological Activity
To assess the potential anticancer effects of N-(2-aminophenyl)methanesulfonamide, a series of in vitro experiments can be conducted.
Cytotoxicity Assessment (MTT Assay):
Objective: To determine the concentration at which the compound inhibits the growth of cancer cells.
Protocol:
Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
The cells are then treated with various concentrations of N-(2-aminophenyl)methanesulfonamide for a specified period (e.g., 24, 48, or 72 hours).
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.
A standard workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
N-(2-Aminophenyl)methanesulfonamide presents an interesting scaffold for further investigation in the field of drug discovery. Its structural features suggest the potential for interactions with various biological targets implicated in diseases such as cancer. While specific biological data for this compound is currently limited, the well-established pharmacological profile of the broader sulfonamide class provides a strong rationale for its further exploration.
Future research should focus on the development of a robust and scalable synthesis for N-(2-aminophenyl)methanesulfonamide, followed by a comprehensive biological evaluation. This should include screening against a panel of cancer cell lines, determination of its mechanism of action through target identification studies, and investigation of its effects on key signaling pathways. Such studies will be crucial in elucidating the therapeutic potential of this and related molecules.
Exploratory
Spectroscopic Profile of N-(2-Aminophenyl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminophenyl)methanesulfonamide. The information detailed herein is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Aminophenyl)methanesulfonamide. The information detailed herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document collates available mass spectrometry data and provides an in-depth analysis of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on analogous compounds and fundamental spectroscopic principles.
Molecular Structure
N-(2-Aminophenyl)methanesulfonamide possesses a primary amine group and a methanesulfonamide moiety attached to a benzene ring in an ortho configuration. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.
The following sections present the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for N-(2-Aminophenyl)methanesulfonamide.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. The predicted collision cross-section (CCS) values for various adducts of N-(2-aminophenyl)methanesulfonamide provide valuable information for its identification in complex mixtures.[1]
A common fragmentation pathway for aromatic sulfonamides in electrospray ionization mass spectrometry involves the elimination of SO₂.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR Spectroscopy
The expected ¹H NMR spectrum in DMSO-d₆ would exhibit signals corresponding to the aromatic protons, the amine protons, the sulfonamide proton, and the methyl protons.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
-NH₂ (Amino)
~5.0
broad s
2H
-SO₂NH- (Sulfonamide)
~9.0 - 10.0
broad s
1H
Aromatic-H
~6.5 - 7.5
m
4H
-CH₃ (Methyl)
~2.9 - 3.0
s
3H
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet. Expected values are estimations and may vary based on experimental conditions.
2.2.2. ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to show distinct signals for each carbon atom in a unique chemical environment.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Aromatic C-NH₂
~145 - 150
Aromatic C-NHSO₂CH₃
~120 - 125
Aromatic C-H
~115 - 130
-CH₃ (Methyl)
~40
Note: Chemical shifts (δ) are in parts per million (ppm). Expected values are estimations and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of N-(2-Aminophenyl)methanesulfonamide is expected to display key absorption bands confirming the presence of the amine, sulfonamide, and aromatic moieties.[3][5]
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
N-H (Primary Amine)
Symmetric & Asymmetric Stretch
3300 - 3500
Medium
N-H (Sulfonamide)
Stretch
~3250
Medium
C-H (Aromatic)
Stretch
3000 - 3100
Medium
C-H (Methyl)
Stretch
2850 - 3000
Medium
C=C (Aromatic)
Stretch
1450 - 1600
Medium
S=O (Sulfonamide)
Asymmetric Stretch
~1320
Strong
S=O (Sulfonamide)
Symmetric Stretch
~1150
Strong
S-N (Sulfonamide)
Stretch
~900
Medium
Note: Expected values are estimations and may vary based on experimental conditions.
Experimental Protocols
Standard analytical techniques are employed for the spectroscopic characterization of N-(2-Aminophenyl)methanesulfonamide.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d₆).
¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Due to the lower natural abundance of ¹³C, a greater number of scans is required to obtain a spectrum with adequate signal intensity.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: Samples are typically analyzed as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Spectra are recorded in the mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source, coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode) and infused directly or introduced via a liquid chromatography system.
Data Acquisition: Data is acquired in either positive or negative ion mode over a relevant mass-to-charge (m/z) range. Collision-induced dissociation (CID) is used to generate fragmentation data for structural elucidation.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like N-(2-Aminophenyl)methanesulfonamide.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Solubility Profile of N-(2-Aminophenyl)methanesulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of N-(2-aminophenyl)methanesulfonamide in various organic solvents. Due to the limi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(2-aminophenyl)methanesulfonamide in various organic solvents. Due to the limited publicly available quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar molecules to predict its solubility characteristics. Furthermore, it details industry-standard experimental protocols for accurately determining the solubility of N-(2-aminophenyl)methanesulfonamide.
Introduction to N-(2-Aminophenyl)methanesulfonamide
N-(2-aminophenyl)methanesulfonamide is an organic compound featuring a primary aromatic amine and a methanesulfonamide group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of both a hydrogen bond donor (the amino and sulfonamide N-H groups) and acceptor (the sulfonyl oxygens and the amino nitrogen) indicates that its solubility will be significantly influenced by the nature of the solvent.
The solubility of a compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability. Based on the solubility of analogous sulfonamides and aromatic amines, the following table summarizes the predicted solubility of N-(2-aminophenyl)methanesulfonamide in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental data. For instance, the related compound methanesulfonamide is described as slightly soluble in DMSO and methanol[2]. Another structurally similar compound, 4-amino-N-(2-chlorophenyl)benzamide, is predicted to be sparingly soluble in polar protic solvents and soluble in polar aprotic solvents[3].
Solvent Class
Solvent
Predicted Solubility
Rationale
Polar Protic
Methanol
Sparingly Soluble to Soluble
The hydroxyl group can hydrogen bond with the amine and sulfonamide groups, but the aromatic ring may limit high solubility.
Ethanol
Sparingly Soluble
Similar to methanol, but the longer alkyl chain may slightly decrease solubility compared to methanol.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Soluble to Very Soluble
DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar functional groups and the aromatic ring[4].
N,N-Dimethylformamide (DMF)
Soluble
DMF is a polar aprotic solvent capable of acting as a hydrogen bond acceptor, which should facilitate the dissolution of N-(2-aminophenyl)methanesulfonamide.
Acetonitrile
Sparingly Soluble to Soluble
While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in lower solubility.
Non-Polar
Toluene
Poorly Soluble
The high polarity of the sulfonamide and amine groups will likely lead to poor solubility in non-polar aromatic solvents.
Hexane
Insoluble
The significant difference in polarity between the compound and the solvent will likely result in negligible solubility.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound[5].
Shake-Flask Method for Equilibrium Solubility
This method measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials and Equipment:
N-(2-aminophenyl)methanesulfonamide (solid)
Selected organic solvents (high purity)
Analytical balance
Glass vials with screw caps
Constant temperature shaker/incubator
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Procedure:
Preparation: Add an excess amount of solid N-(2-aminophenyl)methanesulfonamide to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[3].
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid[5].
Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the excess solid settle. For more complete separation, centrifuge the vials[5].
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. Adsorption of the compound to the filter should be evaluated[3].
Quantification:
Prepare a series of standard solutions of N-(2-aminophenyl)methanesulfonamide of known concentrations in the same solvent.
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions[3].
Determine the concentration of N-(2-aminophenyl)methanesulfonamide in the saturated supernatant by using the calibration curve.
Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the predicted solubility of N-(2-aminophenyl)methanesulfonamide.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Caption: Logical relationship between solvent polarity and predicted solubility.
The Versatile Building Block: A Technical Guide to N-(2-Aminophenyl)methanesulfonamide in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals N-(2-Aminophenyl)methanesulfonamide is a key synthetic intermediate that serves as a versatile building block in the construction of a variety of heterocycl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
N-(2-Aminophenyl)methanesulfonamide is a key synthetic intermediate that serves as a versatile building block in the construction of a variety of heterocyclic compounds with significant potential in medicinal chemistry. Its unique structure, featuring a nucleophilic aromatic amine ortho to a methanesulfonamide group, allows for a range of cyclization and derivatization reactions, making it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of N-(2-aminophenyl)methanesulfonamide, with a focus on its role in the development of kinase inhibitors and other biologically active molecules.
Synthesis of N-(2-Aminophenyl)methanesulfonamide
The preparation of N-(2-aminophenyl)methanesulfonamide is typically achieved through a two-step synthetic sequence starting from 2-nitroaniline. The first step involves the sulfonylation of 2-nitroaniline with methanesulfonyl chloride, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide
The reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine yields N-(2-nitrophenyl)methanesulfonamide.
Experimental Protocol:
To a solution of 2-nitroaniline (1 equivalent) in a suitable solvent like pyridine or dichloromethane, methanesulfonyl chloride (1.1-1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude N-(2-nitrophenyl)methanesulfonamide, which can be purified by recrystallization or column chromatography.
Step 2: Reduction to N-(2-Aminophenyl)methanesulfonamide
The nitro group of N-(2-nitrophenyl)methanesulfonamide is subsequently reduced to a primary amine to yield the target compound. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol:
N-(2-nitrophenyl)methanesulfonamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of 10% Pd/C is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield N-(2-aminophenyl)methanesulfonamide.
An alternative method for the reduction of the nitro group is the use of hydrazine hydrate in the presence of a catalyst like Raney Nickel.[1]
Workflow for the Synthesis of N-(2-Aminophenyl)methanesulfonamide:
Synthetic route to N-(2-Aminophenyl)methanesulfonamide.
Applications as a Synthetic Building Block
The bifunctional nature of N-(2-aminophenyl)methanesulfonamide makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The ortho-amino group can act as a nucleophile to react with various electrophiles, leading to cyclization and the formation of five, six, or seven-membered rings.
Synthesis of Benzothiadiazine 1,1-Dioxides
N-(2-Aminophenyl)methanesulfonamide can undergo condensation with aldehydes or their synthetic equivalents to form 1,2,4-benzothiadiazine 1,1-dioxides. These scaffolds are of significant interest in medicinal chemistry.[2][3] An environmentally benign method for this transformation involves the use of molecular iodine as an oxidant.[4]
A mixture of N-(2-aminophenyl)methanesulfonamide (1 equivalent), an aldehyde (1.2 equivalents), and iodine (20 mol%) in a suitable solvent like DMSO is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification.
General Reaction Scheme for Benzothiadiazine Synthesis:
Synthesis of Benzothiadiazine 1,1-Dioxides.
Synthesis of Quinazolinones
Quinazolinones are another important class of heterocyclic compounds with a wide range of biological activities that can be synthesized from N-(2-aminophenyl)methanesulfonamide.[5][6][7][8] The synthesis typically involves the reaction of the ortho-amino group with a suitable C1 or C2 synthon, followed by cyclization. For instance, reaction with orthoesters or acid chlorides can lead to the formation of the quinazolinone ring system.
Experimental Protocol (From an Acid Chloride):
N-(2-Aminophenyl)methanesulfonamide is first acylated at the amino group with an acid chloride in the presence of a base. The resulting amide intermediate is then subjected to cyclization conditions, which can vary depending on the specific substrate and desired product.
The sulfonamide moiety is a well-known pharmacophore in the design of kinase inhibitors.[1][9][10][11][12] The N-(2-aminophenyl)methanesulfonamide scaffold provides a valuable starting point for the synthesis of novel kinase inhibitors. The amino group can be functionalized to introduce various side chains that can interact with the ATP-binding site of kinases, while the sulfonamide group can form crucial hydrogen bonds with the protein backbone. For example, derivatives of N-(2-aminophenyl)methanesulfonamide could be designed to target kinases involved in cancer cell signaling pathways, such as EGFR, Src, or Abl kinases.[11]
Conceptual Signaling Pathway Inhibition:
Molecules derived from N-(2-aminophenyl)methanesulfonamide can be designed to act as ATP-competitive kinase inhibitors. By binding to the ATP pocket of a specific kinase, they can block the phosphorylation of downstream substrate proteins, thereby inhibiting the signaling cascade that promotes cell proliferation and survival.
Inhibition of a generic kinase signaling pathway.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic compounds from starting materials analogous to N-(2-aminophenyl)methanesulfonamide, highlighting the utility of the ortho-amino sulfonamide and related synthons.
N-(2-Aminophenyl)methanesulfonamide is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its straightforward synthesis and the reactivity of its ortho-amino and methanesulfonamide functionalities make it an attractive starting material for the construction of complex molecules with potential therapeutic applications, particularly in the field of kinase inhibition for cancer therapy. Further exploration of the reactivity of this scaffold is likely to lead to the discovery of novel bioactive compounds with improved pharmacological profiles.
The Multifaceted Biological Activities of Aminophenylmethanesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Aminophenylmethanesulfonamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenylmethanesulfonamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the sulfonamide functional group, a well-established pharmacophore, coupled with the aminophenyl moiety, imparts these molecules with the ability to interact with a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development endeavors in this promising area.
Data Presentation: Quantitative Biological Activity
The biological activities of aminophenylmethanesulfonamide derivatives are summarized below. The data highlights their potency as anticancer agents, inhibitors of cyclooxygenase (COX) enzymes, and inhibitors of carbonic anhydrases (CAs).
Table 1: Anticancer Activity of Aminophenylmethanesulfonamide Derivatives
General Synthesis of Aminophenylmethanesulfonamide Derivatives
A common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. The following procedure is a general representation for the synthesis of aminophenylmethanesulfonamide derivatives.
Materials:
Substituted aniline (1.0 eq)
Methanesulfonyl chloride (1.1 - 1.5 eq)
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Triethylamine (TEA) or pyridine (1.5 - 2.0 eq)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)
Procedure:
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add the base (TEA or pyridine, 1.5 - 2.0 eq) to the solution and stir.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add methanesulfonyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the pure aminophenylmethanesulfonamide derivative.
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
96-well microplates
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO) or solubilization buffer
Microplate reader
Procedure:
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plates for 48-72 hours.
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes COX-1 and COX-2. The assay typically measures the amount of prostaglandin E2 (PGE2) produced from arachidonic acid.
Materials:
Ovine COX-1 or human recombinant COX-2 enzyme
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
Heme cofactor
Arachidonic acid (substrate)
Test compounds (dissolved in DMSO)
Reference inhibitors (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)
PGE2 enzyme immunoassay (EIA) kit
96-well plates
Microplate reader
Procedure:
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
Add the test compound at various concentrations or the reference inhibitor. Include a vehicle control (DMSO).
Pre-incubate the mixture for 10-15 minutes at 37 °C.
Initiate the reaction by adding arachidonic acid.
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity, which catalyzes the hydration of CO₂. A common method involves monitoring the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
p-Nitrophenyl acetate (p-NPA) substrate solution
Test compounds (dissolved in DMSO)
Acetazolamide (standard inhibitor)
96-well plates
Spectrophotometric plate reader
Procedure:
Add assay buffer, CA enzyme solution, and the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a standard inhibitor control.
Pre-incubate the plate at room temperature for 10-15 minutes.
Initiate the reaction by adding the p-NPA substrate solution.
Immediately measure the increase in absorbance at 400 nm over time (kinetic read) due to the formation of p-nitrophenol.
The rate of reaction is determined from the linear portion of the kinetic curve.
Calculate the percentage of inhibition for each compound concentration and determine the inhibition constant (Ki) value.
Signaling Pathways and Mechanisms of Action
Aminophenylmethanesulfonamide derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and angiogenesis.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9][10] Sulfonamide derivatives have been identified as potent inhibitors of VEGFR-2.[8][9][10] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11][12] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some sulfonamide derivatives have been shown to inhibit the NF-κB pathway, potentially by targeting components of the IKK complex or by preventing the nuclear translocation of NF-κB, thereby exerting their anti-inflammatory effects.[13][14]
Caption: NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival.[15][16] The Ras-Raf-MEK-ERK cascade is a key component of this pathway. Dysregulation of the MAPK pathway is a common feature in many cancers, leading to uncontrolled cell growth.[15] Certain sulfonamide derivatives have been shown to interfere with this pathway, potentially by inhibiting upstream kinases or other components of the cascade, thereby leading to the suppression of cancer cell proliferation and survival.[16][17]
Caption: MAPK signaling pathway in cancer progression.
Conclusion
Aminophenylmethanesulfonamide derivatives have demonstrated a remarkable range of biological activities, positioning them as a valuable scaffold in drug discovery. Their efficacy as anticancer, anti-inflammatory, and enzyme inhibitory agents is well-documented. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives hold significant promise for the development of novel therapeutics to address a variety of diseases.
An In-depth Technical Guide to the Precursors and Starting Materials for N-(2-Aminophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of N-(2-aminophenyl)methanesulfonamide, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of N-(2-aminophenyl)methanesulfonamide, a key intermediate in various pharmaceutical and chemical research applications. This document details a primary synthetic pathway, including experimental protocols, quantitative data, and process visualizations to support laboratory and developmental work.
Introduction
N-(2-Aminophenyl)methanesulfonamide is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves a multi-step process commencing from readily available starting materials. The most common and economically viable route involves the methanesulfonylation of a protected aniline derivative, followed by deprotection or functional group transformation. This guide focuses on a robust two-step synthesis starting from 2-nitroaniline.
Core Synthetic Pathway: From 2-Nitroaniline to N-(2-Aminophenyl)methanesulfonamide
The principal synthetic route to N-(2-aminophenyl)methanesulfonamide involves two key transformations:
Methanesulfonylation of 2-Nitroaniline: The initial step is the reaction of 2-nitroaniline with methanesulfonyl chloride to form N-(2-nitrophenyl)methanesulfonamide. This reaction introduces the methanesulfonyl group onto the amino functionality.
Reduction of the Nitro Group: The nitro group of N-(2-nitrophenyl)methanesulfonamide is then reduced to an amino group to yield the final product, N-(2-aminophenyl)methanesulfonamide.
This pathway is advantageous due to the commercial availability and relatively low cost of the starting material, 2-nitroaniline.
Caption: Overall synthetic scheme for N-(2-aminophenyl)methanesulfonamide.
Precursors and Starting Materials
The primary precursor for this synthetic route is 2-nitroaniline.
Compound
Structure
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
2-Nitroaniline
88-74-4
C₆H₆N₂O₂
138.12
Experimental Protocols
Step 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide
This procedure details the methanesulfonylation of 2-nitroaniline.
Reaction Scheme:
Caption: Methanesulfonylation of 2-nitroaniline.
Methodology:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nitroaniline (1.0 eq) in pyridine at 0-5 °C.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of 1-2.
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-(2-nitrophenyl)methanesulfonamide.
Quantitative Data:
Reactant/Product
Molar Eq.
Yield (%)
Melting Point (°C)
2-Nitroaniline
1.0
-
71-72
Methanesulfonyl Chloride
1.1
-
-30
N-(2-Nitrophenyl)methanesulfonamide
-
85-95
145-147
Step 2: Synthesis of N-(2-Aminophenyl)methanesulfonamide
This procedure outlines the reduction of the nitro group to an amine.
Reaction Scheme:
Foundational
N-(2-Aminophenyl)methanesulfonamide: A Technical Review of Potential Mechanisms of Action in Biological Systems
DISCLAIMER: This document provides a comprehensive overview of the potential mechanisms of action for N-(2-aminophenyl)methanesulfonamide based on the well-established activities of the broader sulfonamide class of molec...
Author: BenchChem Technical Support Team. Date: December 2025
DISCLAIMER: This document provides a comprehensive overview of the potential mechanisms of action for N-(2-aminophenyl)methanesulfonamide based on the well-established activities of the broader sulfonamide class of molecules. As of the date of this publication, specific experimental data detailing the biological activity and mechanism of action for N-(2-aminophenyl)methanesulfonamide is not available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a theoretical framework to guide future investigation.
Introduction
N-(2-Aminophenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold with a wide range of documented pharmacological activities.[1][2] Sulfonamides are characterized by the presence of a sulfonyl group directly attached to a nitrogen atom. The specific substitutions on the sulfonamide core dictate the molecule's physicochemical properties and its interaction with biological targets. This technical guide will explore the potential mechanisms of action of N-(2-aminophenyl)methanesulfonamide by extrapolating from the known biological activities of structurally related sulfonamides.
Potential Mechanisms of Action
The biological activity of sulfonamides is diverse, with established roles as antibacterial, anti-inflammatory, and anticancer agents, as well as inhibitors of various enzymes.[1][2][3] The potential mechanisms of action for N-(2-aminophenyl)methanesulfonamide are likely to fall within these established activities.
Antibacterial Activity: Inhibition of Folate Synthesis
The most well-characterized mechanism of action for sulfonamides is their antibacterial effect, which arises from the inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion is bacteriostatic.
Mechanism: Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). The structural similarity allows the sulfonamide to bind to the active site of the enzyme, preventing the synthesis of dihydropteroic acid, a precursor to folic acid.
The general workflow for assessing antibacterial activity and confirming this mechanism is outlined below.
Fig. 1: Experimental workflow for evaluating antibacterial sulfonamides.
Certain sulfonamide derivatives, such as celecoxib and nimesulide, are known to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Mechanism: N-phenyl sulfonamide derivatives can selectively bind to the COX-2 active site. The sulfonamide moiety often interacts with a hydrophilic side pocket present in COX-2 but not in COX-1, leading to selective inhibition.
The signaling pathway for COX-mediated inflammation is depicted below.
Fig. 2: COX-mediated inflammatory pathway and potential inhibition.
Carbonic Anhydrase Inhibition
A significant number of sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play crucial roles in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic activity.
Other Potential Biological Activities
The sulfonamide scaffold has been explored for a multitude of other biological activities, including:
Anticancer Activity: Some sulfonamides have shown efficacy against various cancer cell lines, although the mechanisms are often multifactorial and can include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][5]
HMG-CoA Reductase Inhibition: Certain synthetic sulfonamide derivatives have been identified as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6]
Antiviral and Antifungal Activities: The broad biological activity of sulfonamides extends to antiviral and antifungal applications, although these are less common than their antibacterial effects.[3][7]
Structure-Activity Relationship Considerations
The chemical structure of N-(2-aminophenyl)methanesulfonamide, with its methanesulfonamide group and an aminophenyl ring, provides clues to its potential activities. The presence of the primary amino group on the phenyl ring is a key feature of many antibacterial sulfonamides that mimic PABA. The methanesulfonamide moiety, as opposed to a substituted benzenesulfonamide, will influence its steric and electronic properties, which in turn will affect its binding to various targets.
Quantitative Data for Representative Sulfonamides
While no specific quantitative data exists for N-(2-aminophenyl)methanesulfonamide, the following table summarizes IC50 values for some well-known sulfonamides against their respective targets to provide a comparative context.
To experimentally determine the mechanism of action of N-(2-aminophenyl)methanesulfonamide, a series of established protocols would need to be employed.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Protocol:
Prepare a series of two-fold dilutions of N-(2-aminophenyl)methanesulfonamide in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
Include positive (no compound) and negative (no bacteria) controls.
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity.
Objective: To measure the direct inhibitory effect of the compound on the DHPS enzyme.
Protocol:
Recombinantly express and purify the DHPS enzyme from the target microorganism.
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), magnesium chloride, dithiothreitol, PABA, and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
Add varying concentrations of N-(2-aminophenyl)methanesulfonamide to the reaction mixture.
Initiate the reaction by adding the purified DHPS enzyme.
Incubate the reaction at 37°C for a defined period.
Stop the reaction and measure the formation of the product, dihydropteroate, using a suitable method such as high-performance liquid chromatography (HPLC) or a coupled spectrophotometric assay.
Calculate the IC50 value from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Protocol:
Use commercially available purified COX-1 and COX-2 enzymes or cell-based assays with cells expressing these enzymes.
Prepare a reaction mixture containing a buffer, heme, and a peroxidase.
Add varying concentrations of N-(2-aminophenyl)methanesulfonamide.
Initiate the reaction by adding arachidonic acid.
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) kit.
Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion
While the specific mechanism of action of N-(2-aminophenyl)methanesulfonamide in biological systems remains to be elucidated through direct experimental investigation, its chemical structure as a sulfonamide provides a strong basis for hypothesizing its potential biological activities. Based on the extensive literature on the sulfonamide class, it is plausible that N-(2-aminophenyl)methanesulfonamide could exhibit antibacterial, anti-inflammatory, or enzyme-inhibitory properties. The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of these potential mechanisms. Further research is imperative to characterize the pharmacological profile of this compound and determine its potential therapeutic applications.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using n-(2-Aminophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction n-(2-Aminophenyl)methanesulfonamide is a versatile bifunctional molecule possessing both a primary aromatic amine and a secondary sulfonamide g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-(2-Aminophenyl)methanesulfonamide is a versatile bifunctional molecule possessing both a primary aromatic amine and a secondary sulfonamide group in an ortho-disubstituted pattern. This unique arrangement makes it a promising, yet underexplored, starting material for the synthesis of a variety of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The presence of the methanesulfonyl group can influence the electronic properties and biological activity of the resulting heterocyclic systems.
These application notes provide detailed protocols for the synthesis of key heterocyclic scaffolds—benzimidazoles, quinazolines, and benzodiazepines—utilizing n-(2-aminophenyl)methanesulfonamide as a key precursor. While direct literature on the use of this specific starting material is limited, the following protocols are based on well-established synthetic methodologies for structurally related N-substituted o-phenylenediamines and analogous compounds. These notes are intended to serve as a foundational guide for researchers to explore the synthetic utility of n-(2-aminophenyl)methanesulfonamide.
Synthesis of 1-(Methanesulfonyl)benzimidazoles
The synthesis of a benzimidazole core from n-(2-aminophenyl)methanesulfonamide can be achieved through condensation with various carbonyl compounds, such as aldehydes or carboxylic acids. The Phillips condensation, a classic method for benzimidazole synthesis, involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1]
Proposed Reaction Scheme: Phillips Condensation
The primary amino group of n-(2-aminophenyl)methanesulfonamide is expected to react with a carboxylic acid to form an amide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1-(methanesulfonyl)benzimidazole.
Caption: Proposed synthesis of 1-(methanesulfonyl)benzimidazoles via Phillips condensation.
Experimental Protocol (Analogous to Phillips Condensation)
This protocol is adapted from the general procedure for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines.[1][2]
Materials:
n-(2-Aminophenyl)methanesulfonamide
Carboxylic acid (e.g., acetic acid, benzoic acid)
4N Hydrochloric acid
Ethanol
Activated charcoal
Ammonium hydroxide solution
Procedure:
In a round-bottom flask, combine n-(2-aminophenyl)methanesulfonamide (1.0 eq) and the desired carboxylic acid (1.1 eq).
Add 4N hydrochloric acid to the mixture.
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Carefully neutralize the mixture with an ammonium hydroxide solution until a precipitate forms.
Collect the crude product by filtration and wash with cold water.
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) with the addition of activated charcoal to obtain the pure 1-(methanesulfonyl)-2-substituted-benzimidazole.
Quantitative Data for Analogous Benzimidazole Syntheses
The following table summarizes reaction conditions and yields for the synthesis of benzimidazoles from various o-phenylenediamines and carbonyl compounds, providing a reference for optimizing the synthesis from n-(2-aminophenyl)methanesulfonamide.
The synthesis of a quinazoline ring system from n-(2-aminophenyl)methanesulfonamide would likely proceed via a multi-step reaction, potentially starting with a functionalization of the primary amino group followed by cyclization. A plausible approach involves the reaction with an aldehyde to form a Schiff base, which could then undergo further reactions to form the quinazoline core. However, a more direct analogous method starts from a 2-aminobenzylamine derivative.[5][6] While n-(2-aminophenyl)methanesulfonamide is not a direct 2-aminobenzylamine, its reactivity could be explored in similar cyclization strategies.
Proposed Reaction Scheme: From a 2-Aminobenzylamine Analog
A common method for quinazoline synthesis involves the oxidative condensation of a 2-aminobenzylamine with an aldehyde.[5]
Caption: General workflow for quinazoline synthesis from 2-aminobenzylamines.
Experimental Protocol (Analogous to Quinazoline Synthesis from 2-Aminobenzylamine)
This protocol is adapted from a metal-free synthesis of 2-substituted quinazolines.[6]
Materials:
A suitable N-substituted 2-aminobenzylamine (as an analog for a derivative of n-(2-aminophenyl)methanesulfonamide)
Aromatic or aliphatic aldehyde
Salicylic acid catalyst
BF₃·Et₂O
Dimethyl sulfoxide (DMSO)
Oxygen balloon
Procedure:
To a two-neck flask equipped with an oxygen balloon, add the N-substituted 2-aminobenzylamine (1.0 eq), the aldehyde (1.0 eq), 4,6-dihydroxysalicylic acid (5 mol%), BF₃·Et₂O (10 mol%), and DMSO.
Stir the reaction mixture at 90 °C under an oxygen atmosphere for 24-48 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture and purify by column chromatography on alumina to yield the desired quinazoline derivative.
Quantitative Data for Analogous Quinazoline Syntheses
The following table presents data from various methods for synthesizing quinazolines, which can guide the development of a protocol using n-(2-aminophenyl)methanesulfonamide derivatives.
Synthesis of 1-(Methanesulfonyl)-1,4-benzodiazepines
The synthesis of the 1,4-benzodiazepine core typically involves the reaction of a suitably substituted o-phenylenediamine with a three-carbon electrophile, or the cyclization of an N-substituted 2-aminobenzophenone derivative. For n-(2-aminophenyl)methanesulfonamide, a potential route could involve its reaction with an α-haloketone followed by cyclization.
Proposed Reaction Scheme: From an N-Substituted 2-Aminobenzophenone Analog
A common route to 1,4-benzodiazepines involves the cyclization of an N-acylated 2-aminobenzophenone.[8] A similar strategy could be envisioned starting from an appropriately derivatized n-(2-aminophenyl)methanesulfonamide.
Caption: General workflow for 1,4-benzodiazepine synthesis.
Experimental Protocol (Analogous to Benzodiazepine Synthesis)
This protocol is adapted from the synthesis of a benzodiazepine from a 2-aminobenzophenone derivative.[8]
Materials:
An N-chloroacetyl derivative of a 2-aminobenzophenone analog
Hexamethylenetetramine
Ammonia
Ethanol
Procedure:
React the N-chloroacetyl-2-aminobenzophenone analog with hexamethylenetetramine in a suitable solvent.
Treat the resulting intermediate with ammonia in ethanol to effect cyclization.
Heat the reaction mixture to reflux and monitor by TLC.
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
Purify the crude product by column chromatography to obtain the desired 1,4-benzodiazepin-2-one.
Quantitative Data for Analogous Benzodiazepine Syntheses
The following table provides examples of reaction conditions and yields for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones.
n-(2-Aminophenyl)methanesulfonamide represents a potentially valuable, yet underutilized, building block for the synthesis of diverse heterocyclic compounds. The protocols and data presented here for analogous reactions provide a solid foundation for researchers to develop novel synthetic routes to 1-(methanesulfonyl)-substituted benzimidazoles, quinazolines, and benzodiazepines. The exploration of these synthetic pathways could lead to the discovery of new chemical entities with unique biological activities, contributing to advancements in drug discovery and development. Further investigation into the reactivity of n-(2-aminophenyl)methanesulfonamide is highly encouraged.
Application Notes and Protocols: N-(2-Aminophenyl)methanesulfonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Aminophenyl)methanesulfonamide is a versatile scaffold in medicinal chemistry, possessing key structural features that make it an attracti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)methanesulfonamide is a versatile scaffold in medicinal chemistry, possessing key structural features that make it an attractive starting point for the design of novel therapeutic agents. The presence of a primary aromatic amine and a methanesulfonamide group provides opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides an overview of the potential applications of N-(2-aminophenyl)methanesulfonamide, drawing upon data from structurally related sulfonamides, and offers detailed protocols for its synthesis and biological evaluation.
The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] It can act as a bioisostere for other functional groups and participate in crucial hydrogen bonding interactions with biological targets.[1] The 2-aminophenyl group serves as a valuable handle for introducing various substituents to explore structure-activity relationships (SAR).
Key Applications in Medicinal Chemistry
While specific data for N-(2-aminophenyl)methanesulfonamide is limited in the public domain, its structural motifs suggest potential applications in several key therapeutic areas based on the activities of related compounds.
Anticancer Agents: Sulfonamide derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases, carbonic anhydrases, and tubulin polymerization, as well as the induction of apoptosis.[2][3][4]
Kinase Inhibitors: The sulfonamide group is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds within the ATP-binding site of the kinase.[1][5][6] Derivatives of N-(2-aminophenyl)methanesulfonamide could be explored as inhibitors of various kinases implicated in cancer and other diseases.
Enzyme Inhibitors: Beyond kinases, the sulfonamide scaffold is known to inhibit other enzyme classes. For instance, it is a key zinc-binding group in the design of carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer.[4][7]
Quantitative Data Summary
Table 1: Anticancer Activity of Representative Sulfonamide Derivatives
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of N-(2-aminophenyl)methanesulfonamide and its derivatives.
Protocol 1: Synthesis of N-(2-Aminophenyl)methanesulfonamide
This protocol describes a general method for the synthesis of sulfonamides from an aniline and a sulfonyl chloride.[8]
Materials:
o-Phenylenediamine
Methanesulfonyl chloride
Triethylamine or other suitable base
Dichloromethane (DCM) or other suitable aprotic solvent
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Dissolve o-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-(2-aminophenyl)methanesulfonamide.
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.[7]
Materials:
Cancer cell line of interest (e.g., A549, MCF-7)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
N-(2-Aminophenyl)methanesulfonamide stock solution (in DMSO)
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of N-(2-aminophenyl)methanesulfonamide in complete medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Kinase Inhibition Assay
This protocol provides a general framework for screening compounds against protein kinases.[9][10] Specific assay conditions will vary depending on the kinase.
Materials:
Purified recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (Adenosine triphosphate)
Kinase assay buffer
N-(2-Aminophenyl)methanesulfonamide stock solution (in DMSO)
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
Microplate reader compatible with the detection reagent
Procedure:
Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a microplate.
Compound Addition: Add serial dilutions of N-(2-aminophenyl)methanesulfonamide to the wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.
Signal Measurement: Read the plate on a microplate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Application Notes and Protocols for N-Alkylation of n-(2-Aminophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the N-alkylation of n-(2-aminophenyl)methanesulfonamide. This compound poss...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of n-(2-aminophenyl)methanesulfonamide. This compound possesses two distinct nitrogen nucleophiles—an aromatic amine (aniline) and a sulfonamide—presenting a unique challenge and opportunity for selective functionalization. The resulting N-alkylated derivatives are valuable intermediates in the synthesis of novel therapeutic agents and functional materials. These protocols offer methodologies for the selective alkylation of either the aniline or the sulfonamide nitrogen.
Introduction
n-(2-Aminophenyl)methanesulfonamide is a bifunctional molecule that serves as a versatile building block in medicinal chemistry. The primary amino group can be readily alkylated to introduce various substituents, modulating the compound's physicochemical properties and biological activity. Similarly, the sulfonamide NH group can be alkylated to generate N-substituted sulfonamides, a common motif in a wide array of pharmaceuticals.
The selective N-alkylation of one nitrogen atom in the presence of the other is a key synthetic challenge. This guide outlines two primary strategies to achieve selective N-alkylation:
Reductive Amination: For the selective alkylation of the primary aromatic amino group. This method proceeds via the formation of an imine intermediate with an aldehyde or ketone, which is subsequently reduced.
Catalytic N-Alkylation with Alcohols: A green and efficient method for the alkylation of the sulfonamide nitrogen, often proceeding through a "borrowing hydrogen" mechanism. For selective sulfonamide alkylation, prior protection of the more nucleophilic aniline group may be required.
Data Presentation
The following tables summarize typical reaction conditions and yields for analogous N-alkylation reactions found in the literature, providing a baseline for the protocols described herein.
Table 1: Reductive Amination of Anilines with Aldehydes
Entry
Aniline Substrate
Aldehyde
Reducing Agent
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Aniline
Benzaldehyde
NaBH(OAc)₃
TFA
RT
1-2
>95
2
Aniline
Various
H₂ (gas)
Methanol
RT
6-24
70-95
3
Aniline
Various
Isopropanol
Toluene
80-110
12-24
75-90
4
Aniline
Benzaldehyde
NaBH₄
Methanol
RT
0.5
>90
Table 2: Catalytic N-Alkylation of Sulfonamides with Alcohols
Protocol 1: Selective N-Alkylation of the Aniline Group via Reductive Amination
This protocol describes the selective alkylation of the primary amino group of n-(2-aminophenyl)methanesulfonamide using an aldehyde and a reducing agent.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Aldehyde of choice (e.g., benzaldehyde, isobutyraldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
Methanol or Dichloromethane (DCM)
Glacial Acetic Acid (optional, as a catalyst for imine formation)
Standard laboratory glassware
Magnetic stirrer
Procedure:
In a round-bottom flask, dissolve n-(2-aminophenyl)methanesulfonamide (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM or methanol).
Add the aldehyde (1.1 mmol) to the solution. If using a less reactive aldehyde, a catalytic amount of glacial acetic acid (0.1 mmol) can be added to facilitate imine formation.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
Cool the reaction mixture in an ice bath.
Slowly add the reducing agent (NaBH(OAc)₃, 1.5 mmol, or NaBH₄, 1.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by the slow addition of water (10 mL).
If using an organic solvent like DCM, separate the organic layer. If using methanol, remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation of the Sulfonamide Group Using a Manganese Catalyst
This protocol outlines the N-alkylation of the sulfonamide moiety using an alcohol as the alkylating agent, catalyzed by a manganese pincer complex via a "borrowing hydrogen" mechanism.[1][4] Note: This reaction may also lead to alkylation of the aniline group. For selective sulfonamide alkylation, the aniline group should be protected (e.g., as a Boc-carbamate) prior to this reaction.
Materials:
n-(2-Aminophenyl)methanesulfonamide (or its N-protected derivative)
Primary alcohol (e.g., benzyl alcohol, 1-octanol)
Manganese(I) PNP pincer precatalyst
Potassium carbonate (K₂CO₃), anhydrous
Dry xylenes
Oven-dried Schlenk tube with a stir bar
Standard Schlenk line and inert gas (Argon or Nitrogen) supply
Procedure:
To the oven-dried Schlenk tube, add the Mn(I) PNP pincer precatalyst (0.02-0.05 mmol), K₂CO₃ (0.1-0.2 mmol), and n-(2-aminophenyl)methanesulfonamide (1.0 mmol).
Connect the Schlenk tube to the Schlenk line and perform three vacuum-argon cycles to establish an inert atmosphere.
Under a positive flow of argon, add dry xylenes (to achieve a concentration of ~0.5-1.0 M) and the primary alcohol (1.2 mmol) via syringe.
Seal the Schlenk tube and place it in a preheated oil bath or heating block at 150 °C.
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or GC-MS if possible.
After the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and base.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to isolate the N-alkylated sulfonamide.
Mandatory Visualizations
Caption: Workflow for the selective N-alkylation of the aniline group.
Application Notes and Protocols: The N-(2-Aminophenyl)sulfonamide Scaffold in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile chemical pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide moiety is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile chemical properties and ability to engage in key interactions with biological targets.[1][2][3] Within the realm of oncology, the development of small molecule kinase inhibitors has revolutionized cancer therapy. The N-(2-aminophenyl)sulfonamide scaffold and its close analogs have emerged as a promising framework for the design of potent and selective kinase inhibitors. This document provides a comprehensive overview of the application of this scaffold, including quantitative data on inhibitor potency, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
While direct literature on the N-(2-aminophenyl)methanesulfonamide scaffold is limited, extensive research on the closely related N-(2-aminophenyl)sulfonamide and aminophenylsulfonamide derivatives provides a solid foundation for its potential in kinase inhibitor development. These analogs have shown significant activity against various cancer-relevant kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][4]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro potency of various kinase inhibitors based on the aminophenylsulfonamide and related scaffolds.
Table 1: Inhibitory Activity of Aminopyrimidine Derivatives with an Aminophenylsulfonamide Moiety against EGFR Mutants. [1]
Compound ID
Target Cells
IC50 (nM)
12e
H1975 (EGFRL858R/T790M)
0.6
12e
PC9 (EGFRDel19)
4
Table 2: Inhibitory Activity of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine Derivatives against CDKs. [4]
Compound ID
Target Kinase
IC50 (µM)
2g
CDK9/CycT1
0.03
2g
CDK2/CycE
>10
2g
CDK4/CycD1
>10
Table 3: Antiproliferative Activity of Compound 2g in Pancreatic Cancer Cell Lines. [4]
Cell Line
GI50 (µM)
MIA PaCa-2
0.15
AsPC-1
0.23
PANC-1
0.31
Signaling Pathways
Kinase inhibitors targeting EGFR and CDK9 interfere with critical signaling pathways that drive cancer cell proliferation, survival, and transcription.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth. The diagram below illustrates the central role of EGFR in cell signaling and the point of intervention for EGFR inhibitors.
Caption: EGFR signaling pathway and inhibitor action.
CDK9 and Transcriptional Regulation
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to productive transcript elongation. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc, thereby inducing apoptosis in cancer cells.
Application Notes and Protocols for the Derivatization of N-(2-Aminophenyl)methanesulfonamide as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the rationale, strategies, and methodologies for the derivatization of the core scaffold, N-(2-a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, strategies, and methodologies for the derivatization of the core scaffold, N-(2-aminophenyl)methanesulfonamide, to develop novel anticancer agents. While specific derivatization of this exact molecule is not extensively documented in publicly available literature, this document leverages established principles of medicinal chemistry and data from structurally related sulfonamide derivatives to guide research efforts.
Introduction: The Potential of Sulfonamides in Oncology
The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and notably, anticancer drugs.[1] Marketed anticancer agents such as Belinostat and Amsacrine feature the sulfonamide moiety, highlighting its importance in the design of oncology therapeutics.[1] Sulfonamide derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like carbonic anhydrases (CAs), aromatase, and protein kinases, as well as by disrupting microtubule polymerization.[1][2][3]
N-(2-Aminophenyl)methanesulfonamide presents a versatile scaffold for the development of novel anticancer agents. The presence of a primary aromatic amine provides a readily accessible point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this core can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Derivatization Strategies
The primary amino group on the phenyl ring of N-(2-aminophenyl)methanesulfonamide is the most logical and synthetically accessible site for derivatization. Common strategies include:
Acylation: Reaction with various carboxylic acids, acid chlorides, or anhydrides to form amide derivatives. This allows for the introduction of a wide range of substituents to probe interactions with biological targets.
Sulfonylation: Reaction with sulfonyl chlorides to generate di-sulfonamide analogs.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to introduce urea or thiourea functionalities, which can participate in hydrogen bonding with target proteins.
Schiff Base Formation and Reduction: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines, providing access to a different chemical space.
Heterocycle Formation: The amino group can be used as a key functional group in the synthesis of various heterocyclic rings, such as quinazolines, which are known to possess anticancer activity.[4]
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Based on studies of other sulfonamide-based anticancer agents, the following SAR principles can be postulated for derivatives of N-(2-aminophenyl)methanesulfonamide:
Nature of the Acyl Group: The nature of the group attached to the amino function is critical for activity. Aromatic and heteroaromatic acyl groups can engage in pi-stacking and other non-covalent interactions within the binding sites of target proteins.
Substitution on the Aromatic Rings: Substitution patterns on any appended aromatic or heteroaromatic rings can significantly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, affecting target binding and pharmacokinetic properties.
Linker Length and Flexibility: The length and flexibility of any linker between the core scaffold and appended moieties can be optimized to achieve optimal positioning within a target's binding site.
Quantitative Data Summary
The following table summarizes the anticancer activity of various sulfonamide derivatives against different cancer cell lines, providing a reference for the potential potency of newly synthesized N-(2-aminophenyl)methanesulfonamide analogs. It is important to note that these are examples from the broader class of sulfonamides and not direct derivatives of the core topic molecule.
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Dissolve N-(2-aminophenyl)methanesulfonamide (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add the desired acid chloride (1.1 equivalents) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-(2-(acylamino)phenyl)methanesulfonamide derivative.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Screening using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of synthesized derivatives against human cancer cell lines.[8][9]
Materials:
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
96-well microplates
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. On the day of treatment, prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and evaluation of N-(2-aminophenyl)methanesulfonamide derivatives.
Caption: Potential signaling pathways targeted by sulfonamide-based anticancer agents.
Application Note: A Versatile Platform for the Synthesis of N-(2-Aminophenyl)methanesulfonamide Analogs for Drug Discovery
Audience: Researchers, scientists, and drug development professionals. Introduction: The N-(2-aminophenyl)sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-(2-aminophenyl)sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These molecules are recognized as potent inhibitors of various enzymes and modulators of critical signaling pathways, making them valuable candidates for drug development, particularly in oncology.[1][2] Derivatives have shown promise as anticancer agents, kinase inhibitors, and carbonic anhydrase inhibitors.[2] This document provides detailed experimental protocols for the synthesis of a parent N-(2-aminophenyl)methanesulfonamide and a variety of its analogs, offering a robust platform for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The primary strategy for synthesizing the target compound, N-(2-aminophenyl)methanesulfonamide, involves a two-step process. First, an ortho-substituted nitroaniline is reacted with methanesulfonyl chloride to form the sulfonamide intermediate. This is followed by the reduction of the nitro group to yield the desired primary amine, which can then be used for further derivatization to create a library of analogs.
General experimental workflow for the synthesis of N-(2-aminophenyl)methanesulfonamide analogs.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Nitrophenyl)methanesulfonamide (Intermediate)
This procedure outlines the formation of the sulfonamide bond by reacting 2-nitroaniline with methanesulfonyl chloride.
Materials:
2-Nitroaniline
Methanesulfonyl chloride
Pyridine or Triethylamine (base)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard glassware for organic synthesis
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 2-nitroaniline (1.0 eq) in anhydrous DCM.
Add a suitable base such as pyridine (1.2 eq).
Cool the reaction mixture to 0 °C using an ice bath.
Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-12 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Protocol 2: Synthesis of N-(2-Aminophenyl)methanesulfonamide (Parent Compound)
This protocol details the reduction of the nitro-intermediate to the final amino-product.
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)
Ethanol or Ethyl Acetate
Hydrogen gas (H₂) source (if using Pd/C)
Saturated sodium bicarbonate solution
Diatomaceous earth (e.g., Celite®)
Procedure (Catalytic Hydrogenation):
Dissolve N-(2-nitrophenyl)methanesulfonamide (1.0 eq) in ethanol.[3]
Carefully add 10% Pd/C catalyst (approx. 5-10% by weight).
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the mixture vigorously at room temperature for 2-6 hours, or until TLC indicates the complete consumption of the starting material.[3]
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the product by column chromatography or recrystallization as needed to obtain N-(2-aminophenyl)methanesulfonamide.
Protocol 3: Synthesis of Analogs via Further Derivatization
The primary amine of N-(2-aminophenyl)methanesulfonamide is a versatile handle for creating a diverse library of analogs through N-acylation or reaction with isocyanates.[2]
Base (e.g., triethylamine, 1.5 eq, for acylation)[4]
Procedure (N-Acylation Example):
Dissolve N-(2-aminophenyl)methanesulfonamide (1.0 eq) in anhydrous DCM.
Add triethylamine (1.5 eq) and stir the solution.[4]
Add the desired acyl chloride (1.1 eq) dropwise.
Stir the reaction mixture at room temperature for 8-12 hours.[4]
Monitor the reaction progress by TLC.
Upon completion, wash the mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
Purify the crude product by silica gel column chromatography to yield the final analog.[4]
Data Presentation: Summary of Representative Reactions
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-(2-aminophenyl)methanesulfonamide and a representative analog.
Yields are approximate and may vary based on reaction scale and purification efficiency.
Biological Context and Signaling Pathways
Many sulfonamide-based molecules function as kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.[2] One of the most frequently dysregulated pathways in human cancer is the Ras-Raf-MEK-ERK (MAPK) pathway.[5][6] Analogs synthesized using these protocols can be screened for their ability to inhibit key kinases in this cascade, such as MEK or ERK, thereby blocking downstream signaling and inhibiting tumor growth.
Targeting the MAPK signaling pathway with a potential kinase inhibitor.
The diagram illustrates how a synthesized analog could potentially inhibit a kinase like MEK, preventing the phosphorylation of ERK and blocking the transmission of proliferative signals to the nucleus. This makes the described synthetic platform a valuable tool for developing targeted cancer therapies.
Application Notes and Protocols for n-(2-Aminophenyl)methanesulfonamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of n-(2-aminophenyl)methanesulfonamide and related alkanesulfonamide "safety-catch" link...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of n-(2-aminophenyl)methanesulfonamide and related alkanesulfonamide "safety-catch" linkers in solid-phase synthesis. The protocols detailed below are representative methodologies for the immobilization, modification, and cleavage of molecules from a solid support using this versatile linker strategy.
Introduction to Sulfonamide Safety-Catch Linkers
In the realm of solid-phase synthesis, the choice of a linker to tether a molecule to a solid support is crucial for the success of a synthetic route. Safety-catch linkers are a class of linkers that offer the advantage of being stable to a wide range of reaction conditions during synthesis, but can be "activated" in a discrete step to allow for subsequent cleavage under mild conditions. The n-(2-aminophenyl)methanesulfonamide moiety is a foundational structure for such a linker. Once acylated with a carboxylic acid, the resulting N-acylsulfonamide is exceptionally stable. This stability allows for a broad range of chemical transformations to be performed on the resin-bound substrate. The "safety" of the linker is then "released" by N-alkylation of the sulfonamide, which renders the N-acylsulfonamide susceptible to nucleophilic cleavage, releasing the desired molecule.
Application Notes
The use of an n-(2-aminophenyl)methanesulfonamide-based linker offers several advantages in solid-phase organic synthesis (SPOS), particularly in the construction of small molecule libraries and peptide synthesis.
Orthogonality and Stability: The N-acylsulfonamide linkage is stable to both acidic and basic conditions, as well as to many nucleophilic reagents and organometallic reactions, such as the Suzuki coupling.[1][2] This stability provides a high degree of orthogonality, allowing for a wide variety of chemical transformations to be performed on the solid support without premature cleavage of the product. The pKa of the SO2NH group is approximately 2.5, and its ionization under basic conditions protects it from nucleophilic attack.[2]
Safety-Catch Activation: The key feature of this linker is its activation via N-alkylation. Treatment with an alkylating agent, such as iodoacetonitrile or diazomethane, converts the stable N-acylsulfonamide into a labile N-alkyl-N-acylsulfonamide.[1][3] This activation step is typically high-yielding and can be performed under mild conditions.
Versatile Cleavage Conditions: Once activated, the linker is susceptible to cleavage by a wide range of nucleophiles.[1][3] This allows for the synthesis of a diverse array of functional groups in the final product. For example, aminolysis yields amides, hydrolysis yields carboxylic acids, and alcoholysis yields esters. This versatility is highly valuable in the generation of compound libraries for drug discovery.
Traceless Linker Potential: In certain synthetic strategies, the sulfonamide linker can be considered "traceless" as the functional group used for attachment is not incorporated into the final molecule.
Experimental Protocols
The following are detailed protocols for the use of an alkanesulfonamide safety-catch linker in solid-phase synthesis. These protocols are based on established methodologies for similar sulfonamide-based linkers.[3][4][5]
Protocol 1: Loading of the First Amino Acid or Carboxylic Acid onto the Sulfonamide Resin
This protocol describes the acylation of the resin-bound sulfonamide with a protected amino acid or a carboxylic acid.
Materials:
Sulfonamide resin (e.g., polystyrene resin functionalized with n-(2-aminophenyl)methanesulfonamide)
Fmoc- or Boc-protected amino acid (or other carboxylic acid)
Diisopropylcarbodiimide (DIC) or HBTU/HATU
N,N-Diisopropylethylamine (DIPEA)
Dimethylformamide (DMF)
Dichloromethane (DCM)
Solid-phase synthesis vessel
Procedure:
Swell the sulfonamide resin (1.0 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
Drain the DMF.
In a separate vial, dissolve the protected amino acid (3.0 eq) and HBTU/HATU (3.0 eq) in DMF (5 mL).
Add DIPEA (6.0 eq) to the amino acid solution and vortex for 1 minute.
Add the activated amino acid solution to the resin.
Agitate the mixture at room temperature for 4 hours.
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
To cap any unreacted sulfonamide groups, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
Add a solution of iodoacetonitrile (10 eq) and DIPEA (5 eq) in NMP.
Agitate the mixture at room temperature for 24 hours.[3]
Wash the resin with NMP (3 x 10 mL) and DCM (3 x 10 mL).
Cleavage:
Add the chosen nucleophilic cleavage solution to the activated resin (e.g., 2 M ammonia in dioxane).
Agitate the mixture at room temperature for 12-24 hours.
Filter the resin and collect the filtrate containing the cleaved product.
Wash the resin with the cleavage solvent and combine the filtrates.
Side-Chain Deprotection and Product Isolation:
Evaporate the solvent from the combined filtrates.
If the product contains acid-labile side-chain protecting groups, treat the residue with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[6]
Precipitate the crude product with cold diethyl ether.
Isolate the product by centrifugation and lyophilize.
Purify the product by HPLC.
Data Presentation
Table 1: Representative Reaction Conditions for Alkanesulfonamide Safety-Catch Linkers
"n-(2-Aminophenyl)methanesulfonamide" reaction with electrophiles
An Application Note on the Reactivity of n-(2-Aminophenyl)methanesulfonamide with Electrophiles For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Aminophenyl)methanesulfonamide is a bifunc...
Author: BenchChem Technical Support Team. Date: December 2025
An Application Note on the Reactivity of n-(2-Aminophenyl)methanesulfonamide with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)methanesulfonamide is a bifunctional aromatic compound featuring a primary arylamine and a methanesulfonamide group in an ortho relationship. This unique arrangement of two nucleophilic centers—the amino group (-NH₂) and the sulfonamide nitrogen (-NHSO₂CH₃)—governs its reactivity towards electrophiles. The primary amino group is significantly more nucleophilic than the sulfonamide nitrogen. The lone pair on the amino nitrogen is more available for donation, whereas the lone pair on the sulfonamide nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group. Consequently, electrophilic attack occurs preferentially at the amino group under most reaction conditions. This selective reactivity makes n-(2-Aminophenyl)methanesulfonamide a valuable building block in medicinal chemistry for the synthesis of various heterocyclic compounds and other complex organic molecules.
Application Notes: Reactivity and Synthetic Utility
The dual nucleophilicity of n-(2-Aminophenyl)methanesulfonamide allows for a range of chemical transformations. The selectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
N-Acylation Reactions
Acylation of n-(2-Aminophenyl)methanesulfonamide predominantly occurs at the more nucleophilic primary amino group to yield N'-acyl derivatives. A variety of acylating agents can be employed.
Acid Chlorides and Anhydrides: These are highly reactive acylating agents that readily react with the amino group, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct. Reactions are typically fast and high-yielding.[1]
Carboxylic Acids: Direct reaction with carboxylic acids requires an activating agent, such as a carbodiimide (e.g., EDC, DCC), to form a highly reactive intermediate.[1] This method is common in peptide synthesis and is advantageous for its mild conditions.
N-Acylbenzotriazoles: These reagents serve as effective acyl transfer agents and provide a convenient alternative to acid chlorides, reacting with sulfonamides in the presence of a base like sodium hydride (NaH) to produce N-acylsulfonamides in good yields.[2][3]
Selective acylation of the sulfonamide nitrogen is less common and generally requires deprotonation of the sulfonamide with a strong base (e.g., NaH) prior to the addition of the acylating agent, or the use of specific catalysts.[4]
N-Alkylation Reactions
Similar to acylation, alkylation typically occurs at the primary amino group. Alkyl halides (iodides, bromides, chlorides) are common alkylating agents. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed.
Direct Alkylation: Reaction with alkyl halides in the presence of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) is a standard method.
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₄, NaBH(OAc)₃) provides an alternative route to N-alkylated products.
Borrowing Hydrogen Catalysis: N-alkylation using alcohols as alkylating agents can be achieved using transition metal catalysts (e.g., Iridium or Ruthenium complexes).[5][6] This method is considered a green chemistry approach as the only byproduct is water.
N-Sulfonylation Reactions
Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will lead to the formation of a stable N,N'-disulfonylated product. The reaction proceeds selectively at the amino group.
Condensation with Aldehydes and Ketones
The primary amino group can readily condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. These imine intermediates can be further reduced (as in reductive amination) or used in cyclization reactions.
Cyclization Reactions
The ortho-disposition of the amino and sulfonamide groups makes n-(2-Aminophenyl)methanesulfonamide an excellent precursor for the synthesis of nitrogen- and sulfur-containing heterocyclic systems, such as benzothiadiazine derivatives. Reaction with bifunctional electrophiles can lead to intramolecular cyclization. For instance, reaction with phosgene or its equivalents could lead to the formation of a cyclic sulfonylurea. Radical cyclizations of related ene sulfonamides have also been reported to yield polycyclic imines.[7][8]
Data Presentation
The following table summarizes yields for representative N-acylation reactions of various primary sulfonamides, which are analogous to the expected reactions of the amino group in n-(2-Aminophenyl)methanesulfonamide.
Table 1: Representative Yields for N-Acylation of Sulfonamides Using N-Acylbenzotriazoles[2]
Protocol 1: General Procedure for N-Acylation of the Amino Group using an Acid Chloride
This protocol is a general method adapted for the selective acylation of the primary amino group of n-(2-Aminophenyl)methanesulfonamide.
Dissolution: Dissolve n-(2-Aminophenyl)methanesulfonamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq). Stir the mixture at room temperature for 10-15 minutes.
Acylation: Cool the mixture in an ice bath (0 °C). Add the desired acid chloride (1.0-1.1 eq) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired N'-(acyl)-N-(2-aminophenyl)methanesulfonamide derivative.
Protocol 2: General Procedure for N-Alkylation of the Amino Group using an Alkyl Halide
This protocol describes a general procedure for the selective mono-alkylation of the primary amino group.
Preparation: To a solution of n-(2-Aminophenyl)methanesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
Reagent Addition: Add the alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq) to the suspension.
Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and stir for 4-48 hours, monitoring by TLC.
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo.
Purification: Purify the residue by column chromatography on silica gel to yield the N'-(alkyl) derivative.
Protocol 3: General Procedure for Condensation with an Aldehyde to form a Schiff Base
This protocol outlines the formation of an imine from the primary amino group.
Dissolution: Dissolve n-(2-Aminophenyl)methanesulfonamide (1.0 eq) and the desired aldehyde (1.0 eq) in a solvent such as toluene or ethanol.
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or acetic acid).
Reaction: Heat the mixture to reflux. If using toluene, use a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
Isolation: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: General reactivity of n-(2-Aminophenyl)methanesulfonamide with electrophiles.
Application Notes: N-(2-Aminophenyl)methanesulfonamide in the Preparation of Novel Bioactive Sulfonamides
For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Aminophenyl)methanesulfonamide is a versatile bifunctional molecule serving as a key starting material in the synthesis of novel sulfonami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Aminophenyl)methanesulfonamide is a versatile bifunctional molecule serving as a key starting material in the synthesis of novel sulfonamide derivatives. Its structure, featuring a primary aromatic amine ortho to a methanesulfonamide group, makes it an ideal precursor for constructing complex heterocyclic systems through cyclocondensation reactions. This unique arrangement allows for the generation of diverse molecular scaffolds with significant potential in medicinal chemistry. Notably, this precursor has been utilized in the synthesis of quinazoline-sulfonamides, a class of compounds investigated for their potential as antitumor agents[1]. These derivatives merge the well-established biological importance of the sulfonamide moiety with the quinazoline core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities.
Application: Synthesis of Novel Quinazoline-Sulfonamides
The primary application of N-(2-aminophenyl)methanesulfonamide is in the preparation of novel heterocyclic sulfonamides, particularly those containing a quinazoline ring system. The ortho-disposed amino group provides a reactive handle for annulation reactions, enabling the construction of the fused pyrimidine ring characteristic of quinazolines.
General Synthetic Workflow
The synthesis typically involves a multi-step, one-pot reaction where N-(2-aminophenyl)methanesulfonamide undergoes cyclocondensation with a suitable carbonyl-containing compound, such as an aromatic aldehyde, in the presence of an ammonium source. This process builds the quinazoline core while retaining the methanesulfonamide group as a key substituent.
Caption: General workflow for the synthesis and evaluation of quinazoline-sulfonamides.
Experimental Protocols
This section provides a representative protocol for the synthesis of a novel quinazoline-sulfonamide derivative from N-(2-aminophenyl)methanesulfonamide.
Protocol 1: Synthesis of N-(2-(4-chlorophenyl)quinazolin-8-yl)methanesulfonamide
This protocol is a plausible method adapted from standard procedures for quinazoline synthesis.
Materials and Reagents:
N-(2-Aminophenyl)methanesulfonamide (1.0 eq)
4-Chlorobenzaldehyde (1.2 eq)
Ammonium acetate (6.0 eq)
Ethanol (Solvent)
Ethyl acetate (for extraction and chromatography)
Hexane (for chromatography)
Deionized water
Anhydrous sodium sulfate
Procedure:
To a 100 mL round-bottom flask, add N-(2-aminophenyl)methanesulfonamide (1.86 g, 10 mmol), 4-chlorobenzaldehyde (1.69 g, 12 mmol), and ammonium acetate (4.62 g, 60 mmol).
Add 40 mL of ethanol to the flask.
Equip the flask with a reflux condenser and place it in a preheated oil bath at 80°C.
Stir the reaction mixture vigorously at reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
After the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel.
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3).
Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.
Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Determine the melting point.
Data Presentation
Quantitative data from the synthesis and biological evaluation of novel sulfonamides should be presented in a clear, tabular format for comparative analysis.
Table 1: Physicochemical and Spectroscopic Data for a Representative Product
Table 2: In Vitro Antitumor Activity of Synthesized Quinazoline-Sulfonamides (Hypothetical Data)
The following data are representative examples based on findings that quinazoline-sulfonamides exhibit antitumor activity[1]. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Compound ID
IC₅₀ (µM) vs. HepG2 (Liver)
IC₅₀ (µM) vs. MCF-7 (Breast)
IC₅₀ (µM) vs. HeLa (Cervical)
IC₅₀ (µM) vs. HCT-8 (Colon)
QZ-S-01 (Cl)
8.5
12.3
10.1
15.4
QZ-S-02 (OCH₃)
15.2
20.5
18.9
22.0
QZ-S-03 (NO₂)
5.1
7.8
6.5
9.2
Doxorubicin (Ref.)
1.2
1.5
1.3
1.8
Potential Mechanism of Action: Signaling Pathway
While the exact mechanism of action for novel compounds requires extensive investigation, many quinazoline derivatives are known to function as kinase inhibitors. They often target key enzymes in cell signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The diagram below illustrates a simplified, representative signaling cascade that could be a target for such novel sulfonamides.
Caption: Representative EGFR signaling pathway, a potential target for quinazoline inhibitors.
Conclusion
N-(2-Aminophenyl)methanesulfonamide is a valuable and readily accessible precursor for the synthesis of novel sulfonamide derivatives. Its utility in creating complex heterocyclic structures, such as quinazoline-sulfonamides, opens avenues for the discovery of new therapeutic agents. The demonstrated potential for these compounds to exhibit significant antitumor activity underscores the importance of this building block in modern drug discovery and development programs. Further exploration of its reactivity can lead to a wide array of bioactive molecules for various therapeutic targets.
Application of n-(2-Aminophenyl)methanesulfonamide in Material Science: Application Notes and Protocols
Disclaimer: Direct applications of "n-(2-Aminophenyl)methanesulfonamide" in material science are not extensively documented in current literature. The following application notes and protocols are proposed based on the k...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct applications of "n-(2-Aminophenyl)methanesulfonamide" in material science are not extensively documented in current literature. The following application notes and protocols are proposed based on the known reactivity of its functional groups—an aromatic primary amine and a methanesulfonamide moiety. These potential applications are intended to serve as a foundational guide for researchers exploring the use of this compound in the development of novel materials.
Application Notes
"n-(2-Aminophenyl)methanesulfonamide" is a bifunctional molecule containing a nucleophilic primary aromatic amine and a polar methanesulfonamide group. This unique combination of functional groups makes it a promising candidate for several applications in material science, particularly in the synthesis of high-performance polymers and functional materials.
1. Epoxy Resin Curing Agent:
The primary amine group of n-(2-Aminophenyl)methanesulfonamide can react with the epoxy groups of common resin precursors, such as diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked polymer network. Aromatic amines are known to be effective curing agents that can impart high thermal stability, excellent chemical resistance, and good mechanical properties to the cured epoxy resin[1][2][3][4][5]. The presence of the methanesulfonamide group is anticipated to enhance the polarity and potentially the adhesive properties of the resulting epoxy network.
2. Monomer for Polyamide and Polyimide Synthesis:
As a diamine, n-(2-Aminophenyl)methanesulfonamide can be utilized as a monomer in polycondensation reactions with diacyl chlorides or dianhydrides to synthesize aromatic polyamides and polyimides, respectively[6][7][8][9][10][11][12][13]. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries. The sulfonamide group incorporated into the polymer backbone could influence properties such as solubility, moisture absorption, and thermal characteristics.
3. Synthesis of Functional Polymers:
The methanesulfonamide group can impart specific functionalities to polymers. Sulfonamide-containing polymers have been explored for their pH-sensitivity, which could be leveraged in the design of "smart" materials for applications such as drug delivery, sensors, and membranes[14][15][16][17]. The incorporation of n-(2-Aminophenyl)methanesulfonamide into polymer structures could lead to materials with tunable properties based on the pH of their environment.
Quantitative Data
Due to the limited availability of research on the specific material applications of "n-(2-Aminophenyl)methanesulfonamide," a comprehensive table of quantitative data from experimental studies cannot be provided at this time. Researchers are encouraged to perform experimental investigations to determine key material properties. For the proposed applications, the following data would be critical to collect and compare:
Table 1: Potential Quantitative Data for Epoxy Resins Cured with n-(2-Aminophenyl)methanesulfonamide
Property
Unit
Expected Range/Comparison
Glass Transition Temperature (Tg)
°C
High, potentially > 150 °C
Tensile Strength
MPa
Dependent on formulation, potentially > 60 MPa
Young's Modulus
GPa
Dependent on formulation, potentially > 2.5 GPa
Chemical Resistance (e.g., to acids, bases, solvents)
% weight change
Low weight change indicates high resistance
Table 2: Potential Quantitative Data for Polymers Synthesized with n-(2-Aminophenyl)methanesulfonamide
Property
Unit
Expected Range/Comparison
Inherent Viscosity
dL/g
0.5 - 2.0 (indicative of high molecular weight)
Decomposition Temperature (Td)
°C
High, potentially > 400 °C
Dielectric Constant
-
Dependent on polymer structure, potentially low
pH-induced Solubility Transition
pH unit
A narrow transition range would indicate high sensitivity
Experimental Protocols
Protocol 1: Curing of Epoxy Resin with n-(2-Aminophenyl)methanesulfonamide
Objective: To prepare and characterize an epoxy resin cured with n-(2-Aminophenyl)methanesulfonamide.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
Solvent (e.g., N,N-dimethylformamide, DMF, if needed for dissolution)
Mold release agent
Glass molds
Procedure:
Stoichiometric Calculation: Calculate the required amount of n-(2-Aminophenyl)methanesulfonamide based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For a primary amine, there are two active hydrogens.
Mixing: In a clean, dry beaker, melt the DGEBA resin at a slightly elevated temperature (e.g., 60 °C) to reduce its viscosity.
Add the calculated amount of n-(2-Aminophenyl)methanesulfonamide to the molten epoxy resin.
Stir the mixture thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is homogeneous. If necessary, a small amount of solvent can be used to aid dissolution, which should be subsequently removed under vacuum.
Degassing: Place the mixture in a vacuum oven at 60-70 °C for 15-20 minutes to remove any entrapped air bubbles.
Casting: Coat the glass molds with a mold release agent. Pour the degassed epoxy-amine mixture into the preheated molds.
Curing: Place the molds in an oven and cure using a staged curing cycle. A typical cycle for aromatic amine cured epoxies might be:
100 °C for 2 hours
150 °C for 2 hours
Post-cure at 180 °C for 1 hour
Demolding and Characterization: After the curing cycle is complete, allow the molds to cool down slowly to room temperature. Demold the cured epoxy samples and perform characterization (e.g., DSC for Tg, TGA for thermal stability, tensile testing for mechanical properties).
Protocol 2: Synthesis of a Polyamide from n-(2-Aminophenyl)methanesulfonamide and a Diacyl Chloride
Objective: To synthesize a polyamide via low-temperature solution polycondensation.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Terephthaloyl chloride (or another aromatic diacyl chloride)
Anhydrous N,N-dimethylacetamide (DMAc)
Anhydrous lithium chloride (LiCl)
Nitrogen gas supply
Methanol
Procedure:
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of n-(2-Aminophenyl)methanesulfonamide and LiCl in anhydrous DMAc under a nitrogen atmosphere. Stir until a clear solution is obtained.
Cooling: Cool the solution to 0-5 °C using an ice bath.
Polycondensation: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
Precipitation: Pour the viscous polymer solution into a large excess of methanol with constant stirring. The polyamide will precipitate as a fibrous solid.
Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours.
Characterization: Characterize the resulting polyamide (e.g., FTIR for functional groups, NMR for structure, GPC for molecular weight, TGA for thermal stability).
Visualizations
Caption: Experimental workflow for curing epoxy resin.
Technical Support Center: Optimizing the Synthesis of n-(2-Aminophenyl)methanesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of n-(2-Aminophenyl)methanesulfonamide. It includes a detailed...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of n-(2-Aminophenyl)methanesulfonamide. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and quantitative data to facilitate the optimization of reaction yields.
Experimental Protocols
A key challenge in the synthesis of n-(2-Aminophenyl)methanesulfonamide is achieving selective mono-sulfonylation of o-phenylenediamine. Due to the presence of two nucleophilic amino groups, the formation of the di-substituted byproduct, N,N'-(1,2-phenylene)bis(methanesulfonamide), is a common side reaction. The following protocol is adapted from established procedures for the selective mono-sulfonylation of aromatic diamines and is designed to favor the formation of the desired mono-sulfonated product.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl acetate for chromatography
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
Addition of Methanesulfonyl Chloride: Slowly add a solution of methanesulfonyl chloride (1.0 to 1.2 equivalents) in anhydrous DCM to the cooled mixture dropwise over a period of 1-2 hours with vigorous stirring. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of the di-substituted byproduct.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to distinguish between the starting material, the desired product, and the di-substituted byproduct.
Workup: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours of stirring at room temperature after the addition is complete), quench the reaction by adding water.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Combine the fractions containing the desired product and evaporate the solvent to obtain pure n-(2-Aminophenyl)methanesulfonamide.
Data Presentation
Optimizing the reaction conditions is critical for maximizing the yield of n-(2-Aminophenyl)methanesulfonamide while minimizing the formation of the di-substituted byproduct. The following table summarizes the expected impact of varying key reaction parameters on the reaction yield, based on general principles of sulfonamide synthesis.
Parameter
Variation
Expected Impact on Mono-sulfonylation Yield
Rationale
Stoichiometry (MsCl:o-PDA)
1.0 : 1.0
High
Minimizes the availability of excess sulfonating agent for di-substitution.
1.2 : 1.0
Moderate to High
May lead to a small increase in di-substitution.
> 1.5 : 1.0
Low
Significantly increases the formation of the di-substituted byproduct.
Temperature
0 °C
High
Slows down the reaction rate, allowing for better control of selectivity.
Room Temperature
Moderate
Increased reaction rate can lead to more di-substitution.
> 40 °C
Low
Drastically favors the formation of the di-substituted product.
Addition Rate of MsCl
Slow (dropwise over 1-2h)
High
Maintains a low concentration of the sulfonating agent, favoring mono-substitution.
Fast (added at once)
Low
High local concentration of MsCl leads to significant di-substitution.
Base
Triethylamine (TEA)
Good
A non-nucleophilic organic base that effectively scavenges the HCl byproduct.
Pyridine
Good
Can also be used as a base and solvent.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of n-(2-Aminophenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing n-(2-Aminophenyl)methanesulfonamide?
A1: The main challenge is controlling the selectivity of the methanesulfonylation reaction. o-Phenylenediamine has two reactive amino groups, and it is easy to form the di-substituted byproduct, N,N'-(1,2-phenylene)bis(methanesulfonamide), in addition to the desired mono-substituted product.
Q2: How can I minimize the formation of the di-substituted byproduct?
A2: To minimize the formation of the di-substituted byproduct, you should carefully control the stoichiometry of the reactants, using a 1:1 molar ratio of o-phenylenediamine to methanesulfonyl chloride. Additionally, the reaction should be carried out at a low temperature (e.g., 0 °C), and the methanesulfonyl chloride should be added slowly and dropwise to the reaction mixture.[1]
Q3: My reaction is complete, but I am having trouble purifying the final product. What are the recommended purification methods?
A3: The crude product can be purified using column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexane is typically effective in separating the mono-substituted product from the di-substituted byproduct and any unreacted starting material. Recrystallization from a suitable solvent system can also be an effective purification method.
Q4: My final product is discolored (e.g., brown or purple). What is the cause and how can I prevent it?
A4: Discoloration is often due to the oxidation of the free amino group in the product. To prevent this, it is advisable to perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and to store the purified product protected from light and air.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Product Yield
Ineffective Reaction: Starting materials are unreactive or degraded.
- Ensure the purity and dryness of o-phenylenediamine and methanesulfonyl chloride. - Use freshly distilled or purchased reagents. - Confirm the absence of moisture in the reaction setup by using anhydrous solvents and flame-dried glassware.
Incomplete Reaction: Insufficient reaction time or temperature.
- Monitor the reaction progress using TLC. - If the reaction stalls at low temperature, allow it to warm to room temperature and stir for a longer duration.
Formation of a High Percentage of Di-substituted Byproduct
Incorrect Stoichiometry: Excess methanesulfonyl chloride was used.
- Use a strict 1:1 molar ratio of o-phenylenediamine to methanesulfonyl chloride.
High Reaction Temperature: The reaction was performed at room temperature or higher.
- Maintain the reaction temperature at 0 °C during the addition of methanesulfonyl chloride.
Fast Addition of Reagent: Methanesulfonyl chloride was added too quickly.
- Add the methanesulfonyl chloride solution dropwise over an extended period (1-2 hours) to maintain a low concentration in the reaction mixture.
Multiple Spots on TLC After Reaction
Presence of Starting Material, Product, and Byproduct: Incomplete reaction and side reactions.
- If significant starting material remains, consider extending the reaction time. - The presence of multiple spots necessitates purification by column chromatography to isolate the desired product.
Difficulty in Purifying the Product
Similar Polarity of Product and Byproduct: The mono- and di-substituted products have similar polarities, making separation by chromatography challenging.
- Use a long chromatography column and a shallow solvent gradient to improve separation. - Consider recrystallization from various solvent systems to find one that selectively crystallizes the desired product.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of n-(2-Aminophenyl)methanesulfonamide.
Troubleshooting Logic
Caption: A diagram illustrating the troubleshooting workflow for low yield in the synthesis.
Technical Support Center: Synthesis of n-(2-Aminophenyl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-(2-Aminophenyl)methanesulf...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-(2-Aminophenyl)methanesulfonamide. The information is designed to directly address common challenges and side reactions encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of n-(2-Aminophenyl)methanesulfonamide from o-phenylenediamine and methanesulfonyl chloride?
A1: The most prevalent side reactions are the formation of the di-substituted byproduct, N,N'-bis(methylsulfonyl)-o-phenylenediamine, and potential cyclization to form benzimidazole-related structures. Additionally, oxidation of the o-phenylenediamine starting material or the final product can lead to colored impurities.
Q2: How can I minimize the formation of the di-sulfonated byproduct?
A2: To favor mono-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of o-phenylenediamine to methanesulfonyl chloride is a good starting point. Slow, dropwise addition of the methanesulfonyl chloride to a cooled solution of o-phenylenediamine can also help improve selectivity by maintaining a low concentration of the sulfonating agent throughout the reaction.
Q3: My final product is discolored (e.g., pink, brown, or yellow). What is the cause and how can I resolve this?
A3: Discoloration is typically due to the oxidation of the aromatic amine functionalities. Both o-phenylenediamine and n-(2-Aminophenyl)methanesulfonamide are susceptible to air and light-induced oxidation. To mitigate this, it is advisable to perform the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). For purification, treating the crude product with activated charcoal during recrystallization can help remove colored impurities.
Q4: I am observing multiple spots on my TLC plate. What are the likely impurities?
A4: Besides the desired product, common impurities that may appear on a TLC plate include:
Unreacted o-phenylenediamine: This will likely be a more polar spot.
N,N'-bis(methylsulfonyl)-o-phenylenediamine: This di-substituted product is generally less polar than the mono-substituted product.
Benzimidazole-related byproducts: These may have varying polarities depending on their specific structure.
Oxidation products: These often appear as colored streaks or spots.
Q5: How can I effectively purify the crude n-(2-Aminophenyl)methanesulfonamide?
A5: The primary methods for purification are column chromatography and recrystallization.
Column Chromatography: Silica gel chromatography is effective for separating the mono-sulfonated product from the less polar di-sulfonated byproduct and more polar unreacted starting material. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often successful.
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an efficient method for removing minor impurities.
Troubleshooting Guides
Problem 1: Low Yield of n-(2-Aminophenyl)methanesulfonamide
Potential Cause
Suggested Solution
Incomplete Reaction
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material. - Increase the reaction time or modestly increase the temperature, while monitoring for byproduct formation.
Formation of Di-substituted Byproduct
- Strictly control the stoichiometry to a 1:1 molar ratio of o-phenylenediamine to methanesulfonyl chloride. - Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.
Product Loss During Workup
- The product may have some solubility in the aqueous phase. Minimize the volume of water used for washing. - Optimize the pH during aqueous extraction to ensure the product is in its neutral, less water-soluble form. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous layer.
Hydrolysis of Methanesulfonyl Chloride
- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. - Use a high-purity, anhydrous solvent for the reaction.
Problem 2: Presence of Significant Amounts of N,N'-bis(methylsulfonyl)-o-phenylenediamine
Potential Cause
Suggested Solution
Incorrect Stoichiometry
- Carefully re-verify the molar equivalents of both o-phenylenediamine and methanesulfonyl chloride. An excess of the sulfonyl chloride will favor di-substitution.
High Reaction Temperature
- High temperatures can increase the rate of the second sulfonylation reaction. Maintain a lower reaction temperature, especially during the addition of the methanesulfonyl chloride.
Rapid Addition of Reagent
- A high local concentration of methanesulfonyl chloride can lead to di-substitution. Employ slow, dropwise addition with vigorous stirring to ensure rapid dispersion of the reagent.
Experimental Protocols
General Protocol for the Synthesis of n-(2-Aminophenyl)methanesulfonamide
This is a generalized protocol and may require optimization.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve o-phenylenediamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). Add a non-nucleophilic base such as triethylamine or pyridine (1.1-1.2 equivalents).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methanesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled mixture with constant, vigorous stirring.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and continue stirring for 2-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of n-(2-Aminophenyl)methanesulfonamide.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of n-(2-Aminophenyl)methanesulfonamide.
Troubleshooting Logic for Low Yield
Caption: A logical troubleshooting guide for addressing low product yield.
Troubleshooting
Technical Support Center: Purification of "n-(2-Aminophenyl)methanesulfonamide" by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "n-(2-Aminophenyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of "n-(2-Aminophenyl)methanesulfonamide" by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing n-(2-Aminophenyl)methanesulfonamide?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For aromatic sulfonamides like n-(2-Aminophenyl)methanesulfonamide, polar protic solvents are often effective. Good starting points for solvent screening include ethanol, isopropanol, or a mixture of ethanol and water.[1] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as impurities can affect solubility.
Q2: How much solvent should I use for the recrystallization?
A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude n-(2-Aminophenyl)methanesulfonamide. Using too much solvent is a common error that leads to a low or no yield of crystals because the solution does not become supersaturated upon cooling.[2]
Q3: My purified n-(2-Aminophenyl)methanesulfonamide has a low melting point. What does this indicate?
A3: A low or broad melting point range for your recrystallized product typically indicates the presence of impurities. Pure crystalline solids have a sharp and defined melting point. For n-(2-Aminophenyl)methanesulfonamide, the expected melting point is around 104-105 °C.[3] If your melting point is significantly lower, a further recrystallization step may be necessary.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor contains the dissolved impurities that were removed from your crude product, but it also contains a certain amount of dissolved n-(2-Aminophenyl)methanesulfonamide. If you are trying to maximize your yield, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first and may require another recrystallization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the recrystallization of n-(2-Aminophenyl)methanesulfonamide.
Issue
Possible Cause
Suggested Solution
No crystals form upon cooling.
The solution is not supersaturated (too much solvent was used).
- Evaporate some of the solvent to increase the concentration and allow it to cool again.[2] - Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4] - Add a seed crystal of pure n-(2-Aminophenyl)methanesulfonamide.[4]
The compound "oils out" instead of forming crystals.
The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too rapidly.[5]
- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[2] - Consider using a lower-boiling point solvent. - Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly turbid, then clarify by heating before cooling.[5]
The yield of recrystallized product is very low.
- Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4] - Premature crystallization occurred during hot filtration.
- Use the minimum amount of hot solvent necessary for dissolution.[2] - To check if the product is in the mother liquor, evaporate a small sample; if a solid residue forms, your compound is present.[4] - Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the product from crashing out.
The final product is colored.
Colored impurities are co-crystallizing with the product.
- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a fluted filter paper for the hot filtration to remove the charcoal.
Data Presentation
Table 1: Potential Solvents for Recrystallization of n-(2-Aminophenyl)methanesulfonamide
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Often used in combination with a more soluble organic solvent like ethanol.[1]
Ethanol
78
High
A common and effective solvent for many sulfonamides.[1]
Can be a suitable solvent, but its low boiling point may require careful handling.
Ethyl Acetate
77
Medium
May be a good choice, especially for removing less polar impurities.
Toluene
111
Low
Generally less suitable for polar sulfonamides but could be used as an anti-solvent.
Experimental Protocols
Generalized Protocol for the Recrystallization of n-(2-Aminophenyl)methanesulfonamide
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on small-scale trials.
Solvent Selection: In separate small test tubes, add approximately 20-30 mg of crude n-(2-Aminophenyl)methanesulfonamide. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, water, ethanol/water mixtures) dropwise. Heat the tubes and observe the solubility. A good solvent will dissolve the compound when hot but show low solubility when cool.
Dissolution: Transfer the crude n-(2-Aminophenyl)methanesulfonamide to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution. Continue adding the hot solvent until the compound just dissolves completely.
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat it for a few minutes.
Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point (104-105 °C).[3]
Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of n-(2-Aminophenyl)methanesulfonamide.
Technical Support Center: Synthesis of n-(2-Aminophenyl)methanesulfonamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of n-(2-Aminophenyl)methanesulfonamide. The information is tailored to researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of n-(2-Aminophenyl)methanesulfonamide. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for n-(2-Aminophenyl)methanesulfonamide?
A1: The most prevalent method is the reaction of o-phenylenediamine with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via a nucleophilic substitution mechanism where one of the amino groups of o-phenylenediamine attacks the electrophilic sulfur atom of methanesulfonyl chloride.
Q2: What are the primary challenges in this synthesis?
A2: The main challenge is controlling the selectivity of the reaction. Since o-phenylenediamine has two nucleophilic amino groups, there is a significant risk of di-sulfonylation, leading to the formation of the undesired N,N'-(1,2-phenylene)bis(methanesulfonamide) byproduct. Another challenge can be the purification of the desired mono-sulfonated product from the starting material and the di-sulfonated byproduct.
Q3: How can I minimize the formation of the di-sulfonated byproduct?
A3: To favor mono-sulfonylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess of o-phenylenediamine relative to methanesulfonyl chloride can help. Additionally, slow, dropwise addition of methanesulfonyl chloride to a cooled solution of o-phenylenediamine and a base allows for better control of the reaction and minimizes the formation of the di-substituted product.
Q4: What is a suitable solvent for this reaction?
A4: Dichloromethane (DCM) or pyridine are commonly used solvents for this type of reaction. Pyridine can act as both a solvent and a base to neutralize the HCl generated during the reaction.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. The starting material (o-phenylenediamine), the desired product (n-(2-Aminophenyl)methanesulfonamide), and the di-sulfonated byproduct will have different Rf values, allowing for visualization of the reaction's progress.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
- Inactive methanesulfonyl chloride (hydrolyzed).- Insufficient base.- Low reaction temperature or short reaction time.
- Use fresh or properly stored methanesulfonyl chloride.- Ensure at least one equivalent of base (e.g., pyridine, triethylamine) is used.- Allow the reaction to warm to room temperature and stir for a longer period (e.g., 24 hours), monitoring by TLC.
Formation of Significant Amount of Di-sulfonated Byproduct
- Incorrect stoichiometry (excess methanesulfonyl chloride).- Rapid addition of methanesulfonyl chloride.- High reaction temperature.
- Use a slight excess of o-phenylenediamine (e.g., 1.1 equivalents).- Add the methanesulfonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C).- Maintain a controlled temperature throughout the addition and reaction.
Difficulty in Purifying the Product
- Similar polarities of the product and byproducts.- Product is an oil and does not crystallize.
- Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components.- For recrystallization, try a solvent system like ethanol/water. If the product "oils out," try slow cooling, scratching the flask, or adding a seed crystal.[1]
Product Discoloration (e.g., brown or purple)
- Oxidation of the free amino group in the product or remaining o-phenylenediamine.
- Handle the starting material and product under an inert atmosphere (e.g., nitrogen or argon) if possible.- During workup, wash the organic layer with a reducing agent solution (e.g., aqueous sodium bisulfite) to remove colored oxidation products.- Purify the product quickly after the reaction is complete.
Experimental Protocols
Synthesis of n-(2-Aminophenyl)methanesulfonamide
This protocol is adapted from a similar procedure for the monotosylation of o-phenylenediamine.
Materials:
o-Phenylenediamine
Methanesulfonyl chloride
Pyridine or Triethylamine
Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl acetate for eluent
Procedure:
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in dichloromethane.
Add pyridine or triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add a solution of methanesulfonyl chloride (0.9 eq) in dichloromethane dropwise to the stirred reaction mixture over 30-60 minutes.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of n-(2-Aminophenyl)methanesulfonamide
1. Column Chromatography:
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent composition should be determined by TLC analysis of the crude product. The desired product is expected to be more polar than the starting material and less polar than the di-sulfonated byproduct.
Procedure:
Pack a chromatography column with silica gel in the initial eluent.
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
Load the dry silica with the adsorbed product onto the column.
Elute the column with the solvent gradient, collecting fractions.
Analyze the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and evaporate the solvent to yield the purified n-(2-Aminophenyl)methanesulfonamide.
2. Recrystallization:
Solvent System: An ethanol/water mixture is a potential solvent system for recrystallization.[1]
Procedure:
Dissolve the crude product in a minimal amount of hot ethanol.
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.
Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy.
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization Data
Property
Data
Molecular Formula
C₇H₁₀N₂O₂S
Molecular Weight
186.23 g/mol
Melting Point
104-105 °C
Appearance
Off-white to light brown solid
Expected Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz):
~9.2 ppm (s, 1H): -SO₂NH- proton.
~7.0-6.5 ppm (m, 4H): Aromatic protons.
~5.0 ppm (s, 2H): -NH₂ protons (broad singlet).
~2.9 ppm (s, 3H): -SO₂CH₃ protons.
¹³C NMR (DMSO-d₆, 100 MHz):
~145 ppm: Aromatic carbon attached to -NH₂.
~128-115 ppm: Aromatic carbons.
~40 ppm: -SO₂CH₃ carbon.
IR (KBr, cm⁻¹):
3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (-NH₂) and the sulfonamide (-SO₂NH-).[2]
3100-3000 cm⁻¹: Aromatic C-H stretching.
~1600 cm⁻¹: N-H bending vibration of the primary amine.
~1320 and ~1150 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations of the sulfonamide group, respectively.[2]
Visualizations
Caption: Experimental workflow for the synthesis of n-(2-Aminophenyl)methanesulfonamide.
Technical Support Center: Sulfonylation of 2-Phenylenediamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sulfonylat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sulfonylation of 2-phenylenediamine, with a focus on achieving selective mono-sulfonylation and avoiding the formation of di-sulfonated byproducts.
Q1: My main product is the di-sulfonated 2-phenylenediamine. How can I favor the formation of the mono-sulfonated product?
A1: The formation of the di-sulfonated product is typically a result of harsh reaction conditions or an excess of the sulfonating agent. To favor mono-sulfonylation, consider the following adjustments:
Control Stoichiometry: Use a modest excess of the sulfonating agent. A molar ratio of approximately 1 to 1.2 moles of sulfonating agent per mole of 2-phenylenediamine is recommended. A large excess will significantly increase the likelihood of di-sulfonylation.[1]
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote di-sulfonylation. Monitor the reaction progress and aim for the shortest time and lowest temperature that allows for the consumption of the starting material. For the synthesis of 3,4-diaminobenzenesulfonic acid, excellent yields of the mono-sulfonated product have been achieved at temperatures between 160-180°C with reaction times as short as 5-25 minutes.[2][3]
Protecting Groups: While C-sulfonylation is common, if you are aiming for N-sulfonylation, the use of a protecting group on one of the amino groups can ensure mono-substitution. For instance, acyl groups have been used to direct sulfonylation to a specific amino group in substituted o-phenylenediamines.[1]
Q2: What is the expected regioselectivity for the mono-sulfonylation of 2-phenylenediamine?
A2: The sulfonation of 2-phenylenediamine (1,2-diaminobenzene) with sulfuric acid typically yields 3,4-diaminobenzenesulfonic acid. This is the result of electrophilic aromatic substitution where the sulfonic acid group is introduced onto the benzene ring. The amino groups are ortho, para-directing activators. The positions ortho and para to the two amino groups are C3, C4, C5, and C6. Steric hindrance from the adjacent amino groups can influence the position of substitution.
Q3: I am observing a complex mixture of products. How can I improve the selectivity of my reaction?
A3: A complex product mixture can arise from side reactions or the formation of multiple isomers. To improve selectivity:
Use of a Solvent: In some cases, performing the reaction in a suitable solvent can help control the reaction rate and improve selectivity.
Controlled Addition: Add the sulfonating agent dropwise to the solution of 2-phenylenediamine, possibly at a reduced temperature, to control the initial exotherm and minimize side reactions.
Purification: If a mixture is unavoidable, purification of the desired mono-sulfonated product can be achieved through precipitation. After the reaction, rapidly cooling the mixture with water or ice can cause the 3,4-diaminobenzenesulfonic acid to precipitate.[3][4][5][6]
Q4: Can I use tosyl chloride for the sulfonylation? How does it differ from sulfuric acid?
A4: Yes, tosyl chloride (p-toluenesulfonyl chloride) can be used for the sulfonylation of 2-phenylenediamine. This reaction typically results in N-sulfonylation (formation of a sulfonamide) rather than C-sulfonylation of the aromatic ring. The degree of substitution (mono-, di-, or even tri-tosylation) can be controlled by the stoichiometry of the tosyl chloride used.[7] For example, using one equivalent of tosyl chloride in pyridine at 100°C favors the mono-tosylated product.
Quantitative Data Summary
The yield of 3,4-diaminobenzenesulfonic acid is highly dependent on the reaction temperature and residence time when using sulfuric acid as the sulfonating agent. The following table summarizes the reported yields under different conditions in a continuous flow microreactor.[2][3]
Reaction Temperature (°C)
Residence Time (minutes)
Yield (%)
160
25
80
180
5
89
180
10
90
180
25
100
Experimental Protocols
Protocol for Selective Mono-sulfonylation of 2-Phenylenediamine to 3,4-Diaminobenzenesulfonic Acid
This protocol is based on the synthesis of 3,4-diaminobenzenesulfonic acid using sulfuric acid.[2][3][4][5][6]
Materials:
2-Phenylenediamine (1,2-diaminobenzene)
Anhydrous Sulfuric Acid (95-97%)
Deionized Water
Ice
Equipment:
Reaction flask equipped with a mechanical stirrer and temperature control
Heating mantle or oil bath
Beaker for quenching
Buchner funnel and filter paper
NMR spectrometer for characterization
Procedure:
Preparation of the Sulfonation Mixture: In a reaction flask, carefully and slowly add 160 g (1.48 mol) of 2-phenylenediamine to 800 g (435 mL; 8.16 mol) of 95-97% sulfuric acid with stirring. The dissolution is exothermic, so control the rate of addition to maintain a manageable temperature.
Sulfonation Reaction: Heat the mixture to the desired reaction temperature (e.g., 180°C) with continuous stirring. Maintain this temperature for the specified reaction time (e.g., 25 minutes for optimal yield at 180°C).[2][3]
Quenching and Precipitation: Upon completion of the reaction, rapidly cool the mixture by carefully pouring it into a beaker containing a mixture of ice and water. This will cause the 3,4-diaminobenzenesulfonic acid to precipitate.[3]
Isolation of the Product: Filter the precipitated white product using a Buchner funnel.
Washing (Optional): The filtered product can be washed with dilute sulfuric acid.[4][5][6]
Drying and Characterization: Dry the product and characterize it using nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of 3,4-diaminobenzenesulfonic acid and to check for the presence of isomers.[2][3]
Visualizations
Reaction Pathway for Sulfonylation of 2-Phenylenediamine```dot
Caption: Experimental workflow for selective mono-sulfonylation.
"n-(2-Aminophenyl)methanesulfonamide" stability under acidic and basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of n-(2-Aminophenyl)methanesulfonamide under acidic and basic conditions. The information is intended for res...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance and answers frequently asked questions regarding the stability of n-(2-Aminophenyl)methanesulfonamide under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of n-(2-Aminophenyl)methanesulfonamide in aqueous solutions?
A1: As a sulfonamide, n-(2-Aminophenyl)methanesulfonamide is susceptible to hydrolysis in aqueous solutions, particularly under acidic and basic conditions. The primary degradation pathway is expected to be the cleavage of the sulfur-nitrogen (S-N) bond.[1] Generally, sulfonamides exhibit their greatest stability in the neutral pH range.[1] Both highly acidic and highly basic environments are likely to accelerate the degradation process.[1]
Q2: What are the likely degradation products of n-(2-Aminophenyl)methanesulfonamide under hydrolytic stress?
A2: Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway. This would lead to the formation of methanesulfonic acid and o-phenylenediamine. In an acidic solution, the amino groups of o-phenylenediamine would be protonated.
Q3: At what pH is n-(2-Aminophenyl)methanesulfonamide most stable?
Q4: How does temperature affect the stability of n-(2-Aminophenyl)methanesulfonamide?
A4: The rate of degradation of n-(2-Aminophenyl)methanesulfonamide is expected to increase with a rise in temperature, as is the case with most chemical reactions. For long-term storage of its solutions, maintaining lower temperatures is advisable. The influence of temperature on stability can be quantified by performing studies at elevated temperatures and applying the Arrhenius equation to predict degradation rates at other temperatures.
Troubleshooting Guides
Issue
Potential Cause(s)
Recommended Solution(s)
Inconsistent results between replicate stability experiments
- Inhomogeneous sample preparation.- Variability in experimental conditions (pH, temperature).- Inconsistent timing of sample analysis.
- Ensure the compound is fully dissolved before initiating the experiment.- Regularly calibrate and monitor pH and temperature control equipment.- Use a precise timer for all incubation and sampling steps.[1]
Multiple unexpected peaks in HPLC analysis
- Secondary degradation of primary products.- Interaction with excipients or buffer components.- Contamination of the sample or HPLC system.
- Analyze samples at earlier time points to identify primary degradation products.- Run controls with individual excipients and buffer components.- Ensure proper cleaning and equilibration of the HPLC system.
Rapid degradation observed even at neutral pH
- Presence of catalytic metal ions.- Photodegradation.
- Use high-purity water and reagents; consider using a chelating agent like EDTA.- Protect samples from light by using amber vials or covering them with aluminum foil.
Quantitative Data Summary
Due to the lack of specific experimental data for n-(2-Aminophenyl)methanesulfonamide in the public domain, the following table presents a hypothetical summary of stability data. This table is for illustrative purposes and should be replaced with actual experimental data.
Condition
pH
Temperature (°C)
Time (hours)
Degradation (%)
t1/2 (hours)
Acidic
2.0
60
24
Data
Data
Neutral
7.0
60
24
Data
Data
Basic
10.0
60
24
Data
Data
Experimental Protocols
A generalized protocol for conducting forced degradation studies on n-(2-Aminophenyl)methanesulfonamide is provided below. This protocol is based on guidelines for stability testing of sulfonamides and should be adapted to specific experimental needs.[2]
Objective: To assess the stability of n-(2-Aminophenyl)methanesulfonamide under acidic and basic hydrolytic conditions.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Acetonitrile (HPLC grade)
Water (HPLC grade/Milli-Q or equivalent)
Phosphate buffer
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
Procedure:
Sample Preparation: Prepare a stock solution of n-(2-Aminophenyl)methanesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix a known volume of the stock solution with 0.1 N HCl in a sealed vial to achieve a final concentration of approximately 100 µg/mL. Heat the solution at a specified temperature (e.g., 60°C).[2]
Base Hydrolysis: Mix a known volume of the stock solution with 0.1 N NaOH in a sealed vial to achieve a final concentration of approximately 100 µg/mL. Heat the solution at a specified temperature (e.g., 60°C).
Neutral Hydrolysis: Mix a known volume of the stock solution with water or a neutral buffer in a sealed vial to achieve a final concentration of approximately 100 µg/mL. Heat the solution at the same temperature as the acid and base hydrolysis samples.
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).[2]
Sample Analysis:
Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.[2][3]
Data Analysis: Calculate the percentage of degradation and, if possible, the degradation rate constant (k) and half-life (t1/2) for each condition.
Visualizations
Caption: Workflow for Stability Testing of n-(2-Aminophenyl)methanesulfonamide.
Caption: Potential Degradation Pathway of n-(2-Aminophenyl)methanesulfonamide.
Technical Support Center: Improving the Solubility of n-(2-Aminophenyl)methanesulfonamide for Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challe...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "n-(2-Aminophenyl)methanesulfonamide" in experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What makes n-(2-Aminophenyl)methanesulfonamide challenging to dissolve?
A1: The structure of n-(2-Aminophenyl)methanesulfonamide contains both a polar sulfonamide group and an aromatic amine. This combination of polar and non-polar functionalities can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and pi-stacking. Overcoming these forces to dissolve the compound in a solvent requires a solvent that can effectively solvate both the polar and non-polar regions of the molecule.
Q2: Which solvents are generally recommended for dissolving sulfonamides like n-(2-Aminophenyl)methanesulfonamide?
A2: Polar aprotic solvents are often the first choice for dissolving sulfonamides. These include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). Protic solvents like methanol and ethanol can also be effective, particularly with heating. The choice of solvent will ultimately depend on the specific reaction conditions and the compatibility of the solvent with other reagents.
Q3: Can I heat the mixture to improve the solubility of n-(2-Aminophenyl)methanesulfonamide?
A3: Yes, in many cases, gently heating the solvent can significantly improve the solubility of n-(2-Aminophenyl)methanesulfonamide. However, it is crucial to consider the thermal stability of the compound. While many sulfonamides are relatively stable, prolonged exposure to high temperatures can lead to degradation. It is advisable to conduct a preliminary stability test if you plan to use elevated temperatures for an extended period. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions.[1]
Q4: My reaction yield is low, and I suspect it's due to poor solubility of the starting material. What should I do?
A4: Low yield is a common problem when dealing with poorly soluble reactants.[2][3] The first step is to ensure that your starting material is fully dissolved before proceeding with the reaction. If you observe solid material in your reaction flask, it's a clear indication of a solubility issue. Refer to the troubleshooting guides below for strategies to address this. Additionally, ensure the purity of your reagents, as impurities can also inhibit the reaction.[2][3]
Solubility Data
Table 1: Quantitative Solubility of 4,4'-Diaminodiphenyl Sulfone (Dapsone) in Various Organic Solvents at 25°C [4]
Solvent
Solubility (mg/mL)
Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
49
0.197
Ethanol
10
0.040
Disclaimer: This data is for a structurally related isomer and should be used as an estimation. Experimental determination of solubility for n-(2-Aminophenyl)methanesulfonamide in your specific solvent system is highly recommended.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines a general method for dissolving n-(2-Aminophenyl)methanesulfonamide for a reaction.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Selected solvent (e.g., DMF, DMSO, THF)
Reaction flask
Magnetic stirrer and stir bar
Heating mantle or oil bath (optional)
Thermometer
Procedure:
To the reaction flask, add the desired amount of n-(2-Aminophenyl)methanesulfonamide.
Add the calculated volume of the chosen solvent to the flask.
Begin stirring the mixture at room temperature.
If the solid does not dissolve completely, gently heat the mixture while stirring. Increase the temperature in increments of 5-10°C.
Monitor the mixture visually. Continue heating and stirring until all the solid has dissolved.
Once the solid is completely dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.
Protocol 2: Co-Solvent System for Improved Solubility
If the compound exhibits poor solubility in a single solvent, a co-solvent system can be employed.
Materials:
n-(2-Aminophenyl)methanesulfonamide
Primary solvent (in which the compound is sparingly soluble)
Co-solvent (in which the compound is more soluble and is miscible with the primary solvent)
Standard laboratory glassware as in Protocol 1
Procedure:
Suspend n-(2-Aminophenyl)methanesulfonamide in the primary solvent in the reaction flask with stirring.
Slowly add the co-solvent dropwise to the suspension.
Observe for dissolution. Continue adding the co-solvent until the solid completely dissolves.
If necessary, gentle heating can be applied in conjunction with the addition of the co-solvent.
Ensure the final solvent composition is compatible with your reaction conditions.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when another reagent is added.
Possible Cause: The addition of the new reagent has changed the polarity of the solvent mixture, reducing the solubility of n-(2-Aminophenyl)methanesulfonamide.
Solution:
Increase the solvent volume: Adding more of the initial solvent or solvent mixture can help to keep the compound in solution.
Change the order of addition: If possible, add the solution of n-(2-Aminophenyl)methanesulfonamide to the other reagent, rather than the other way around.
Use a different solvent system: Select a solvent system that is robust to the addition of all reaction components.
Issue 2: The compound "oils out" instead of dissolving.
Possible Cause: The temperature of the solvent is too high, or the solvent is not appropriate. "Oiling out" occurs when the solid melts before it dissolves.
Solution:
Lower the temperature: Reduce the temperature and allow more time for dissolution with vigorous stirring.
Change the solvent: Select a solvent with a lower boiling point or one in which the compound has a higher affinity.
Use a co-solvent: Adding a miscible co-solvent can sometimes prevent oiling out.
Issue 3: The reaction is sluggish or incomplete, even when the starting material appears to be dissolved.
Possible Cause: Although visually dissolved, the compound may not be fully solvated at the molecular level, or it may be forming aggregates.
Solution:
Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can enhance the reaction rate.
Use a more effective solvent: A solvent that better solvates the reactant can lead to a more successful reaction. Consider switching to a more polar aprotic solvent like DMF or DMSO.
Sonication: Applying ultrasonic waves can help to break up aggregates and improve solvation.
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for dissolving n-(2-Aminophenyl)methanesulfonamide.
Caption: Logical workflow for troubleshooting low reaction yields.
Column chromatography conditions for "n-(2-Aminophenyl)methanesulfonamide" purification
This technical support center provides guidance for the column chromatography purification of n-(2-Aminophenyl)methanesulfonamide. Due to the limited availability of a standardized protocol for this specific molecule, th...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for the column chromatography purification of n-(2-Aminophenyl)methanesulfonamide. Due to the limited availability of a standardized protocol for this specific molecule, this guide offers a starting point based on principles of chromatography and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting condition for the column chromatography purification of n-(2-Aminophenyl)methanesulfonamide?
A1: A common starting point for the purification of aromatic amines is normal-phase chromatography using silica gel. Based on protocols for similar compounds, a mobile phase system of Ethyl Acetate/Hexane is a good initial choice. The polarity can be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis to achieve an optimal Rf value for the target compound, ideally between 0.2 and 0.4.
Q2: My compound is streaking or tailing on the silica gel column. How can I resolve this?
A2: Peak tailing of amines on silica gel is a frequent issue due to the interaction between the basic amine groups and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase.[1] This will compete with your compound for the acidic sites on the stationary phase, leading to more symmetrical peaks.
Q3: I am not getting good separation between my product and impurities. What steps can I take to improve resolution?
A3: Improving separation can be approached in several ways:
Optimize the Mobile Phase: Systematically vary the ratio of your solvents (e.g., Ethyl Acetate/Hexane) to find the optimal polarity that maximizes the difference in retention between your product and the impurities.
Try a Different Solvent System: If optimizing the current system doesn't work, consider switching to a different solvent system, such as Dichloromethane/Methanol.
Column Parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation.
Q4: My compound is not eluting from the column. What could be the problem?
A4: If your compound is not eluting, it is likely too polar for the chosen mobile phase.[2] You will need to gradually increase the polarity of the eluent. For example, if you are using an Ethyl Acetate/Hexane system, you can increase the proportion of ethyl acetate. In some cases, a more polar solvent like methanol may need to be added to the mobile phase to elute highly retained compounds. It is also possible, though less common, that the compound has decomposed on the silica gel.[2]
Q5: How can I monitor the purification process effectively?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column chromatography. By analyzing the fractions collected from the column by TLC, you can identify which fractions contain your purified product. Staining with an appropriate agent, such as ninhydrin for primary amines, can aid in visualization if the compound is not UV-active.[1]
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Poor Separation
Inappropriate mobile phase polarity.
Optimize the solvent system using TLC to achieve a target Rf of 0.2-0.4 for the desired compound.[1]
Overloading the column.
Reduce the amount of crude material loaded onto the column.
Column channeling.
Ensure the column is packed uniformly. Dry loading the sample adsorbed onto silica can sometimes give better results than wet loading.
Peak Tailing
Strong interaction of the amine with the acidic silica gel.
Add a small percentage of triethylamine (0.1-1%) to the mobile phase to improve peak shape.[1]
Consider using a different stationary phase like alumina or a functionalized silica gel.[2]
Compound Not Eluting
Mobile phase is not polar enough.
Gradually increase the polarity of the mobile phase.[2] If necessary, switch to a stronger solvent system (e.g., add methanol).
Compound decomposition on the column.
Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider alternative purification methods like recrystallization or reversed-phase chromatography.[2]
Low Recovery
Compound is too soluble in the mobile phase.
If the compound elutes too quickly, decrease the polarity of the mobile phase.
Incomplete elution.
After collecting the main fractions, flush the column with a very polar solvent to ensure all the compound has been eluted.
This protocol is a general guideline and should be optimized for your specific sample.
1. Stationary Phase and Column Preparation:
Stationary Phase: Standard silica gel (e.g., 230-400 mesh).
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.
2. Mobile Phase Selection:
Perform TLC analysis with various ratios of Ethyl Acetate/Hexane to find a system that gives your product an Rf value of approximately 0.2-0.4.
If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.[1]
3. Sample Loading:
Dissolve the crude n-(2-Aminophenyl)methanesulfonamide in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your compound.
Collect fractions of a consistent volume.
5. Fraction Analysis:
Monitor the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified n-(2-Aminophenyl)methanesulfonamide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification.
Technical Support Center: Synthesis of n-(2-Aminophenyl)methanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of n-(2-Aminophenyl)methanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for n-(2-Aminophenyl)methanesulfonamide?
A common and effective method for synthesizing n-(2-Aminophenyl)methanesulfonamide is a two-step process. The first step involves the reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base to form the intermediate, N-(2-nitrophenyl)methanesulfonamide. The subsequent step is the reduction of the nitro group to an amine, yielding the final product.
Q2: What are the potential impurities I might encounter in the synthesis of n-(2-Aminophenyl)methanesulfonamide?
The primary impurities depend on the synthetic step and reaction conditions.
From the sulfonylation step:
Unreacted 2-nitroaniline.
Methanesulfonic acid, formed from the hydrolysis of methanesulfonyl chloride.[1]
From the reduction step:
Unreacted N-(2-nitrophenyl)methanesulfonamide.
Side products from incomplete reduction.
General:
Di-substituted products, although less likely due to the deactivating effect of the nitro group.
Products of sulfonamide bond cleavage under harsh reduction conditions, though methanesulfonamides are generally stable.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both the sulfonylation and the reduction steps.[3][4] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.[3][4] For visualizing nitro compounds, which may be colorless, specific staining techniques or UV light can be used.[5]
Q4: What are the recommended methods for purifying the final product?
The most common and effective purification methods for n-(2-Aminophenyl)methanesulfonamide are:
Recrystallization: This technique is used to purify the crude product by dissolving it in a suitable hot solvent and allowing it to crystallize as it cools, leaving impurities in the solution.[6][7][8]
Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel), allowing for the isolation of the desired product from impurities.[9]
Troubleshooting Guides
Problem 1: Low Yield in the Sulfonylation Step
Potential Cause
Suggested Solution
Incomplete Reaction
Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure the methanesulfonyl chloride is of good quality and has not hydrolyzed.
Hydrolysis of Methanesulfonyl Chloride
Methanesulfonyl chloride is sensitive to moisture.[1][10] Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Loss during Workup
Ensure the pH is appropriately adjusted during the aqueous workup to minimize product solubility in the aqueous phase. Optimize the extraction solvent to ensure efficient partitioning of the product.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause
Suggested Solution
Inactive Reducing Agent
Use a fresh batch of the reducing agent. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned.
Insufficient Amount of Reducing Agent
Use a sufficient molar excess of the reducing agent.
Reaction Conditions Not Optimal
Optimize the reaction temperature and pressure (for hydrogenation). Monitor the reaction by TLC to determine the optimal reaction time.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause
Suggested Solution
Co-precipitation of Impurities during Recrystallization
If the product crystallizes with colored impurities, consider adding activated charcoal to the hot solution before filtration.[6] Ensure slow cooling to promote the formation of pure crystals.
"Oiling Out" during Recrystallization
This occurs when the compound separates as a liquid instead of a solid.[8] This can happen if the melting point of the compound is lower than the boiling point of the solvent or if significant impurities are present.[8] Try using a different solvent system or a solvent pair.[6]
Poor Separation in Column Chromatography
Optimize the solvent system (eluent) for column chromatography by first performing TLC analysis with different solvent mixtures to achieve good separation between the product and impurities. For highly polar compounds, consider using reversed-phase chromatography.[9]
Quantitative Data
The efficiency of purification methods can vary based on the specific impurities present and the chosen conditions. The following table provides a general comparison of expected purity levels for common purification techniques.
Purification Method
Typical Purity Achieved
Advantages
Disadvantages
Recrystallization
>98%
Simple, cost-effective, good for removing small amounts of impurities.
Can lead to significant product loss in the mother liquor. Not effective for impurities with similar solubility.
Column Chromatography
>99%
Highly effective for separating complex mixtures and impurities with similar properties.
More time-consuming and requires larger volumes of solvent.
Experimental Protocols
Protocol 1: Synthesis of N-(2-nitrophenyl)methanesulfonamide (Sulfonylation)
Materials:
2-Nitroaniline
Methanesulfonyl chloride
Pyridine or Triethylamine
Anhydrous Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 2-nitroaniline (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add pyridine or triethylamine (1.2 eq) to the stirred solution.
Add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by TLC until the starting 2-nitroaniline is consumed.
Quench the reaction by adding water.
Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)methanesulfonamide.
Protocol 2: Synthesis of n-(2-Aminophenyl)methanesulfonamide (Reduction)
Materials:
N-(2-nitrophenyl)methanesulfonamide
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source
Ethanol or Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Procedure using Tin(II) chloride:
Dissolve N-(2-nitrophenyl)methanesulfonamide (1.0 eq) in ethanol.
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.
Heat the mixture at reflux and stir for 1-3 hours.
Monitor the disappearance of the starting material by TLC.
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude n-(2-Aminophenyl)methanesulfonamide.
Procedure using Catalytic Hydrogenation:
Dissolve N-(2-nitrophenyl)methanesulfonamide (1.0 eq) in ethanol or ethyl acetate.
Add 10% Pd/C catalyst (typically 5-10 wt% of the substrate).
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude n-(2-Aminophenyl)methanesulfonamide.
Protocol 3: Purification by Recrystallization
Materials:
Crude n-(2-Aminophenyl)methanesulfonamide
Suitable solvent (e.g., ethanol/water mixture)
Activated charcoal (optional)
Procedure:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of hot solvent to dissolve the solid completely.
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[6]
Allow the hot, clear solution to cool slowly to room temperature.
Further cool the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Synthetic workflow for n-(2-Aminophenyl)methanesulfonamide.
Caption: Troubleshooting logic for synthesis and purification issues.
Positional Isomerism in Aminophenyl Methanesulfonamides: A Comparative Analysis of Biological Activity
A Head-to-Head Comparison of n-(2-Aminophenyl)methanesulfonamide and n-(4-Aminophenyl)methanesulfonamide The strategic placement of functional groups in pharmacologically active molecules can profoundly influence their b...
Author: BenchChem Technical Support Team. Date: December 2025
A Head-to-Head Comparison of n-(2-Aminophenyl)methanesulfonamide and n-(4-Aminophenyl)methanesulfonamide
The strategic placement of functional groups in pharmacologically active molecules can profoundly influence their biological activity. This guide provides a comparative analysis of two positional isomers, n-(2-Aminophenyl)methanesulfonamide (ortho-isomer) and n-(4-Aminophenyl)methanesulfonamide (para-isomer). While direct, comprehensive comparative studies on these exact molecules are limited in publicly available literature, we can infer and compare their potential biological activities by examining structure-activity relationship (SAR) studies of closely related sulfonamide derivatives and the foundational principles of sulfonamide pharmacology.
The primary structural difference lies in the position of the amino (-NH2) group on the phenyl ring relative to the methanesulfonamide (-NHSO2CH3) group. This seemingly minor change can significantly alter the molecule's shape, electronic properties, and ability to interact with biological targets.
Comparative Biological Activity
This comparison focuses on two key areas where sulfonamides have shown significant activity: antibacterial action and anticancer effects through enzyme inhibition.
Antibacterial Activity: A Tale of Two Isomers
The antibacterial mechanism of sulfonamides is a classic example of competitive inhibition. They act as structural mimics of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is vital for the synthesis of folic acid, which is essential for bacterial DNA and RNA synthesis.[1]
Based on the established SAR of antibacterial sulfonamides, the para-amino substitution is critical for activity.[2][3] The n-(4-Aminophenyl)methanesulfonamide, with its amino group at the para position, closely resembles the structure of PABA, allowing it to effectively compete for the active site of DHPS.[1] Conversely, the ortho-position of the amino group in n-(2-Aminophenyl)methanesulfonamide results in a molecule that is a poor structural mimic of PABA. This steric hindrance and altered electronic distribution are expected to lead to significantly reduced or no antibacterial activity.
Logical Relationship: PABA Mimicry and DHPS Inhibition
Caption: Comparison of PABA mimicry and expected antibacterial outcome.
Anticancer Activity: VEGFR-2 Inhibition
Recent studies have explored sulfonamide derivatives as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key enzyme in angiogenesis, which is crucial for tumor growth and metastasis. A study on 1,5-diaryl-1,2,4-triazole-tethered sulfonamide derivatives provides valuable insight into the influence of the sulfonamide position on VEGFR-2 inhibition.[4]
The data indicates that the ortho-substituted derivative demonstrates slightly better inhibitory activity against VEGFR-2 compared to the para-substituted counterpart. This suggests that for this particular target, the spatial arrangement of the ortho-isomer allows for a more favorable interaction with the enzyme's binding site.
The inhibitory activity against VEGFR-2 is typically determined using a kinase assay. The following is a generalized protocol based on standard methodologies.
Experimental Workflow: VEGFR-2 Kinase Assay
Caption: Generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.
Detailed Steps:
Reagent Preparation: All reagents, including recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP are prepared in a kinase assay buffer.
Compound Dilution: The test compounds, n-(2-Aminophenyl)methanesulfonamide and n-(4-Aminophenyl)methanesulfonamide, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
Assay Reaction: The reaction is initiated by adding the VEGFR-2 enzyme, the test compound dilutions, the substrate, and ATP to the wells of a microplate. Control wells (with DMSO but no compound) and blank wells (no enzyme) are included.
Incubation: The plate is incubated for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the phosphorylation of the substrate by the enzyme.
Signal Detection: After incubation, a detection reagent is added to quantify the amount of phosphorylated substrate or the amount of ATP remaining. This is often a luminescence-based or fluorescence-based detection method.
Data Analysis: The signal from the wells is read using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The positional isomerism of the amino group on the phenyl ring of methanesulfonamide derivatives has a profound and target-dependent impact on their biological activity.
For antibacterial activity targeting DHPS, the established SAR strongly suggests that n-(4-Aminophenyl)methanesulfonamide is the active isomer due to its structural resemblance to PABA. The ortho-isomer is predicted to be largely inactive.
In the context of anticancer activity via VEGFR-2 inhibition, available data on related derivatives indicates that the n-(2-Aminophenyl)methanesulfonamide may be a slightly more potent inhibitor than its para-counterpart.
This comparative analysis underscores the importance of subtle structural modifications in drug design and highlights the need for empirical testing for each biological target, as SAR principles from one target class do not necessarily translate to another. Further direct comparative studies on these specific molecules would be beneficial to fully elucidate their pharmacological profiles.
A Comparative Guide to Aminophenyl Sulfonamide-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of therapeutic targets, carbonic anhydrases...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of therapeutic targets, carbonic anhydrases (CAs) have garnered significant attention due to their involvement in a range of physiological and pathological processes, including pH regulation, glaucoma, and cancer.[1][2] Aminophenyl sulfonamides represent a well-established and versatile scaffold for the design of potent CA inhibitors. This guide provides an objective comparison of a classic aminophenyl sulfonamide, Acetazolamide (AAZ), with a novel thiophene-based derivative, highlighting the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity against key human carbonic anhydrase isoforms: hCA I, hCA II, and the tumor-associated hCA IX.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of Acetazolamide and a representative 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide are summarized below. The data, presented as inhibition constants (Ki), offer a clear comparison of their potency against cytosolic (hCA I and hCA II) and tumor-related (hCA IX) isoforms.
(Illustrative structure, specific compound from cited literature)
224
2.2
5.4
Note: The Ki values for Acetazolamide are well-established reference points in the field.[3][4] The data for the thiophene-based sulfonamide is derived from studies on a series of 5-substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides.[5]
Structure-Activity Relationship (SAR) Insights
The data reveals a significant increase in potency for the thiophene-based derivative against hCA II and hCA IX compared to Acetazolamide. The key structural modifications contributing to this enhanced activity include the replacement of the acetamido group in Acetazolamide with a more complex thiophene-triazole-phenyl moiety. This larger, more hydrophobic tail region of the molecule can engage in additional interactions within the enzyme's active site, leading to tighter binding and lower Ki values.[5]
The thiophene ring, a five-membered heterocycle, is a known pharmacophore that can enhance the inhibitory activity of sulfonamides against carbonic anhydrases.[2][6][7] The introduction of the triazole linker and the substituted phenyl ring allows for fine-tuning of the molecule's electronic and steric properties, which can be exploited to achieve isoform selectivity. The low nanomolar to sub-nanomolar inhibition of the tumor-associated hCA IX by these novel derivatives makes them promising candidates for further investigation as anticancer agents.[5]
Experimental Protocols
The determination of carbonic anhydrase inhibition is a critical step in the evaluation of novel sulfonamide derivatives. A widely accepted and robust method is the stopped-flow CO2 hydration assay.
Stopped-Flow Assay for Carbonic Anhydrase-Catalyzed CO2 Hydration
Principle: This method measures the initial rates of the CA-catalyzed hydration of CO2. The accompanying change in pH is monitored using a pH indicator.
Materials:
Applied Photophysics stopped-flow instrument
Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX)
Inhibitor stock solutions (in a suitable solvent, e.g., DMSO)
Prepare solutions of the purified CA isoforms in HEPES buffer.
Prepare a range of inhibitor concentrations by diluting the stock solution.
The CA-catalyzed CO2 hydration activity is assayed using the stopped-flow instrument.
The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with CO2-saturated water containing the pH indicator.
The change in absorbance of the phenol red at its maximum wavelength (557 nm) is monitored over a short period (10-100 seconds) to determine the initial reaction rate.
The concentration of CO2 is varied (typically 1.7 to 17 mM) to determine kinetic parameters.
Inhibition constants (Ki) are calculated by fitting the data of enzyme activity versus inhibitor concentration to the Michaelis-Menten equation for the appropriate inhibition model.
Visualization of the Inhibition Mechanism
The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by aminophenyl sulfonamides.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
The diagram illustrates how the sulfonamide group (-SO2NH2) of the inhibitor coordinates to the zinc ion (Zn2+) in the active site of the carbonic anhydrase enzyme. This binding displaces the water molecule that is essential for the enzyme's catalytic activity, thereby inhibiting the hydration of carbon dioxide.
Unveiling the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-(2-Aminophenyl)methanesulfonamide
This analysis is critical for confirming the identity, purity, and structural integrity of N-(2-Aminophenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and materials science. By comparing its predic...
Author: BenchChem Technical Support Team. Date: December 2025
This analysis is critical for confirming the identity, purity, and structural integrity of N-(2-Aminophenyl)methanesulfonamide, a molecule of interest in medicinal chemistry and materials science. By comparing its predicted spectral data with that of aniline and methanesulfonamide, we can gain valuable insights into the electronic effects of the substituent groups on the aromatic ring.
Comparative NMR Data Analysis
The predicted ¹H and ¹³C NMR chemical shifts for N-(2-Aminophenyl)methanesulfonamide are presented below, alongside the experimental data for its constituent fragments, aniline and methanesulfonamide. This comparison highlights the influence of the methanesulfonamide group on the aminophenyl moiety and vice versa.
Table 1: Comparative ¹H NMR Spectral Data (Predicted vs. Experimental)
Note: Predicted values are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental conditions such as solvent and concentration can influence chemical shifts.
The introduction of the electron-withdrawing methanesulfonyl group is expected to deshield the protons and carbons of the phenyl ring, leading to a downfield shift in their NMR signals compared to aniline. Conversely, the electron-donating amino group will shield the aromatic nuclei. The interplay of these electronic effects governs the final chemical shifts observed.
Experimental Protocols
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for N-(2-Aminophenyl)methanesulfonamide. Optimization may be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation
Weigh approximately 10-20 mg of the purified N-(2-Aminophenyl)methanesulfonamide sample.
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like those in the amino and sulfonamide groups.[5]
Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]
2. ¹H NMR Spectroscopy Acquisition
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay: A relaxation delay of 1-2 seconds is typically used.
Spectral Width: Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).
3. ¹³C NMR Spectroscopy Acquisition
Spectrometer: The same spectrometer as for ¹H NMR can be used.
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[5]
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei.
Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
4. Data Processing and Analysis
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase and baseline correct the spectrum.
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific nuclei in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of N-(2-Aminophenyl)methanesulfonamide, from sample preparation to final structural elucidation.
NMR Analysis Workflow for N-(2-Aminophenyl)methanesulfonamide.
This comprehensive guide provides a foundational framework for the ¹H and ¹³C NMR analysis of N-(2-Aminophenyl)methanesulfonamide. By leveraging comparative data and standardized experimental protocols, researchers can confidently characterize this and other novel chemical entities, accelerating the pace of discovery and development.
Navigating the Analytical Maze: A Comparative Guide to the Characterization of n-(2-Aminophenyl)methanesulfonamide
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the analysis of n-(2-Aminophenyl)methanesulfonamide, a key intermediate in many synthetic pathways. We present a detailed examination of its mass spectrometry fragmentation pattern, alongside a comparative look at High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), offering supporting data and detailed experimental protocols to inform your analytical strategy.
Mass Spectrometry: Unraveling the Fragmentation Fingerprint
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. When coupled with a chromatographic separation method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides unparalleled sensitivity and specificity. The fragmentation pattern of a molecule in the mass spectrometer is a unique signature that allows for its identification.
For n-(2-Aminophenyl)methanesulfonamide (C₇H₁₀N₂O₂S, Molecular Weight: 186.23 g/mol ), the protonated molecule [M+H]⁺ is expected at an m/z of approximately 187.05. Based on established fragmentation patterns for aromatic sulfonamides, a series of characteristic product ions can be predicted. A crucial fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. Additionally, the presence of the aminophenyl group is expected to yield specific fragment ions.
Drawing parallels, the predicted fragmentation of n-(2-Aminophenyl)methanesulfonamide would likely involve the following key steps:
Initial Protonation: Formation of the molecular ion [M+H]⁺ at m/z 187.
Loss of SO₂: A neutral loss of 64 Da, leading to a fragment ion at m/z 123.
Cleavage of the N-S bond: This can result in the formation of the 2-aminophenyl radical cation at m/z 92.
Further Fragmentation of the Aromatic Ring: The ion at m/z 92 can further fragment to produce an ion at m/z 65 through the loss of HCN.
Predicted Fragmentation Data for n-(2-Aminophenyl)methanesulfonamide
Predicted m/z
Proposed Fragment Ion
Neutral Loss
187
[M+H]⁺
-
123
[M+H - SO₂]⁺
SO₂ (64 Da)
108
[C₆H₆NO]⁺
CH₃SNO
92
[C₆H₆N]⁺
CH₃SO₂NH
65
[C₅H₅]⁺
HCN from m/z 92
A Comparative Look at Analytical Alternatives
While mass spectrometry is a powerful tool, other analytical techniques offer distinct advantages in terms of cost, speed, and specific applications. Here, we compare the performance of HPLC and Capillary Electrophoresis for the analysis of sulfonamides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For sulfonamides, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Advantages of HPLC:
Robustness and Reproducibility: HPLC methods are well-established and known for their reliability.
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various analytes.
Quantitative Accuracy: HPLC with UV or other detectors provides excellent quantitative performance.
Limitations of HPLC:
Lower Sensitivity than MS: While sensitive, HPLC detectors are generally less sensitive than mass spectrometers.
Peak Co-elution: Complex samples may suffer from co-eluting peaks, which can complicate identification and quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.
Advantages of CE:
High Separation Efficiency: CE can achieve a higher number of theoretical plates than HPLC, leading to better resolution of complex mixtures.
Low Sample and Reagent Consumption: The technique requires minimal sample volumes and generates less waste.
Rapid Analysis Times: Separations in CE are often faster than in HPLC.
Limitations of CE:
Lower Concentration Sensitivity: CE typically has a lower concentration sensitivity compared to HPLC, especially when using UV detection.
Matrix Effects: The sample matrix can significantly influence the separation, requiring careful sample preparation.
Performance Comparison of Analytical Techniques
Feature
Mass Spectrometry (LC-MS/GC-MS)
High-Performance Liquid Chromatography (HPLC-UV)
Capillary Electrophoresis (CE-UV)
Specificity
Very High (based on m/z and fragmentation)
Moderate (based on retention time)
High (based on migration time)
Sensitivity
Very High (pg to fg range)
High (ng to µg range)
Moderate (µg to mg range)
Quantitative Analysis
Excellent
Excellent
Good
Throughput
Moderate to High
High
High
Cost (Instrument)
High
Moderate
Moderate
Expertise Required
High
Moderate
Moderate
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol for a Related Compound (N-phenylmethanesulfonamide)
This protocol is based on the available data for a structurally similar compound and can be adapted for n-(2-Aminophenyl)methanesulfonamide.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection: 1 µL of the sample solution in a suitable solvent (e.g., dichloromethane) is injected in splitless mode.
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Protocol for Sulfonamides
Instrumentation: An HPLC system with a UV detector.
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid).
Flow Rate: 1.0 mL/min.
Detection: UV detection at 270 nm.
Injection Volume: 20 µL.
Capillary Electrophoresis (CE) Protocol for Sulfonamides
Instrumentation: A capillary electrophoresis system with a UV detector.
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).
Background Electrolyte: 50 mM sodium phosphate buffer at pH 7.0.
Voltage: 20 kV.
Injection: Hydrodynamic injection for 5 seconds.
Detection: UV detection at 214 nm.
Visualizing the Analytical Workflow
To better understand the logical flow of analysis and the fragmentation process, the following diagrams are provided.
Caption: Predicted mass spectrometry fragmentation pathway of n-(2-Aminophenyl)methanesulfonamide.
Caption: Comparative workflow of analytical techniques for n-(2-Aminophenyl)methanesulfonamide.
Validation
A Comparative Study of Ortho, Meta, and Para-Aminophenylsulfonamides for Researchers and Drug Development Professionals
An in-depth analysis of the synthesis, physicochemical properties, and biological activities of aminophenylsulfonamide isomers. This guide provides a comprehensive comparison of the ortho, meta, and para isomers of amino...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth analysis of the synthesis, physicochemical properties, and biological activities of aminophenylsulfonamide isomers.
This guide provides a comprehensive comparison of the ortho, meta, and para isomers of aminophenylsulfonamide. These compounds, as derivatives of the foundational sulfonamide structure, exhibit distinct properties based on the substitution pattern of the amino group on the phenyl ring. Understanding these differences is crucial for researchers and scientists in the field of medicinal chemistry and drug development for the rational design of novel therapeutic agents. This report compiles experimental data on their synthesis, physicochemical characteristics, and biological efficacy as antibacterial agents and enzyme inhibitors.
Physicochemical Properties
The position of the amino group significantly influences the physicochemical properties of aminophenylsulfonamide isomers, affecting their solubility, acidity, and melting point. A summary of these properties is presented below.
The synthesis of each isomer involves a multi-step process, typically starting from the corresponding nitroaniline or acetanilide. The general synthetic pathway is outlined below, followed by specific experimental protocols.
A Comparative Guide to the Synthesis and Spectroscopic Validation of n-(2-Aminophenyl)methanesulfonamide
This guide provides a comprehensive overview for the synthesis and spectroscopic validation of n-(2-Aminophenyl)methanesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. It is i...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comprehensive overview for the synthesis and spectroscopic validation of n-(2-Aminophenyl)methanesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. It is intended for researchers, scientists, and professionals in drug development. The document outlines a standard synthesis protocol, compares it with alternative methods, and details the spectroscopic techniques essential for structural confirmation.
Part 1: Synthesis of n-(2-Aminophenyl)methanesulfonamide
The synthesis of n-(2-Aminophenyl)methanesulfonamide is most commonly achieved by the reaction of an amine with a sulfonyl chloride. This classical method remains highly effective for preparing simple sulfonamide intermediates.[1]
Primary Synthesis Protocol: Sulfonylation of o-Phenylenediamine
The reaction involves the selective N-acylation of one of the amino groups of o-phenylenediamine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Dissolution: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base, typically pyridine or triethylamine (1.1 to 1.5 equivalents). The reaction should be conducted in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
Addition of Reagent: Add methanesulfonyl chloride (1 equivalent) dropwise to the stirred solution. The slow addition is crucial to prevent the formation of the di-substituted byproduct.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure n-(2-Aminophenyl)methanesulfonamide.
Alternative Synthesis Methods
While the sulfonylation of anilines is a robust method, several modern alternatives have been developed for the synthesis of aromatic sulfonamides.[2]
Copper-Catalyzed C-N Cross-Coupling: This method involves the coupling of aryl halides with sulfonamides, offering a different strategic approach to the target molecule.[1]
One-Pot Synthesis from Carboxylic Acids: Recent advancements allow for the synthesis of sulfonamides directly from aryl carboxylic acids and amines via a decarboxylative chlorosulfonylation followed by amination.[3][4] This method avoids the need to pre-functionalize starting materials.
Methods Utilizing Sulfur Dioxide Surrogates: Reagents like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a source of SO2 to construct the sulfonyl group, providing high functional group tolerance.[1]
These alternatives can be advantageous when dealing with complex substrates or when seeking to avoid the use of sulfonyl chlorides.
Part 2: Spectroscopic Validation
The unambiguous identification of the synthesized n-(2-Aminophenyl)methanesulfonamide requires a combination of spectroscopic techniques. The following sections detail the expected data for the starting materials and the final product.
Data Presentation: Comparative Spectroscopic Data
The following table summarizes the key expected spectroscopic data for the starting material, reagent, and the desired product. This allows for a direct comparison to validate the conversion.
Note: Chemical shifts (δ) are in parts per million (ppm). s = singlet, m = multiplet. Expected values are estimations and may vary based on experimental conditions and solvent.
Experimental Protocols for Spectroscopic Analysis
Standard analytical techniques are employed for the characterization of the synthesized product.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.
Data Acquisition: Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum should be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dry sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.[8]
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).[7]
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.
Data Acquisition: Record the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-300).
Part 3: Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of n-(2-Aminophenyl)methanesulfonamide.
Caption: Synthesis workflow for n-(2-Aminophenyl)methanesulfonamide.
Spectroscopic Validation Workflow
This diagram outlines the logical flow for using different spectroscopic techniques to confirm the structure of the final product.
Caption: Logical workflow for spectroscopic product validation.
Biological assay comparison of "n-(2-Aminophenyl)methanesulfonamide" derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological performance of various sulfonamide derivatives, structurally related to "n-(2-Aminophenyl)meth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of various sulfonamide derivatives, structurally related to "n-(2-Aminophenyl)methanesulfonamide". Due to the limited availability of comparative data for a homologous series of n-(2-Aminophenyl)methanesulfonamide derivatives, this document presents experimental data from several distinct series of sulfonamides to offer a broader perspective on their therapeutic potential. The information herein is intended to support research and drug discovery efforts in oncology and infectious diseases.
Anticancer Activity of Sulfonamide Derivatives
Sulfonamide-based compounds have emerged as a versatile scaffold in anticancer drug discovery, targeting a range of mechanisms including the inhibition of carbonic anhydrase, cell cycle disruption, and the suppression of angiogenesis.[1] The cytotoxic effects of various sulfonamide derivatives have been evaluated against multiple human cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method to determine cell viability.[2]
Quantitative Data Summary: Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for different sulfonamide derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
Compound ID/Series
Target Cancer Cell Line
IC50 (µM)
Reference Compound
IC50 (µM)
Pyridazinone Sulfonamide (2h)
Leukemia (SR)
< 0.1
-
-
Non-Small Cell Lung (NCI-H522)
< 0.1
-
-
Breast (MCF7)
< 1.0
-
-
Thiazoloquinoxaline Sulfonamide (33)
Liver (HepG2)
4.31
Sorafenib
2.97
Isatin-Sulfonamide Hybrids (13)
Breast (MCF-7)
0.0977
Sorafenib
0.404
Liver (HepG2)
0.1943
Sorafenib
0.400
Pyridine Sulfonamide (32)
Various (NCI-60 Panel)
1.06 - 8.92
Sorafenib
4.58
Synthesized Sulfonamides
Breast (MDA-MB-468)
< 30
-
-
Breast (MCF-7)
< 128
-
-
Cervical (HeLa)
< 360
-
-
Data compiled from multiple sources. Note that these compounds are not all N-(2-aminophenyl)methanesulfonamide derivatives but belong to the broader class of sulfonamides, evaluated for anticancer activity.[2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[2]
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10^5 cells/mL (200 µL per well) and incubated for 24 hours to allow for cell attachment.[2]
Compound Treatment: Prepare logarithmic dilutions (e.g., 0.1 µM to 1000 µM) of the test sulfonamide derivatives. The medium is removed from the wells and replaced with medium containing the various concentrations of the test compounds. Control wells with untreated cells and cells treated with a reference drug are also prepared.[1]
Incubation: The plates are incubated for an additional 72 hours under the same conditions.[1]
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution and incubated for another 3-4 hours.
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the insoluble formazan product.[2]
Absorbance Measurement: The absorbance is measured spectrophotometrically at 540 nm using an ELISA plate reader.[1]
Data Analysis: The percentage of cell survival is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[2]
Visualization of Experimental Workflow
Workflow for the MTT cytotoxicity assay.
Antibacterial Activity of Sulfonamide Derivatives
The foundational biological activity of sulfonamides is their antibacterial effect. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[5] Since humans acquire folate from their diet, this pathway is a selective target for antimicrobial agents. The efficacy of antibacterial compounds is commonly quantified by their Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antibacterial Activity (MIC)
The table below presents the MIC values for various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Compound ID/Series
Target Organism
MIC (µg/mL)
Reference Compound
MIC (µg/mL)
Sulfonamide-Histidine Conjugate (5a)
E. coli
7.81
Ciprofloxacin
7.81
Sulfonamide-Tranexamic Acid (9a)
E. coli
7.81
Ciprofloxacin
7.81
Sulfonamide-Cefixime Conjugate (5b)
S. aureus
125
Ciprofloxacin
-
Sulfonamide-Nicotinamide (11b)
S. aureus
62.5
Ciprofloxacin
-
N-(m-nitrobenzoyl)-D,L-methionine Sulfonamides
S. aureus
-
-
-
E. coli
-
-
-
L. monocytogenes
-
-
-
Data compiled from multiple sources for various sulfonamide derivatives.[5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
96-well microtiter plates
Mueller-Hinton Broth (MHB) or other suitable bacterial culture medium
Bacterial strains (e.g., S. aureus, E. coli)
Test sulfonamide compounds
Reference antibiotic (e.g., Ciprofloxacin)
Saline solution
Spectrophotometer (620 nm)
Incubator (35-37°C)
Procedure:
Inoculum Preparation: Prepare a suspension of the test bacteria in saline from a fresh agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
Compound Dilution: Prepare a two-fold serial dilution of the test sulfonamide compounds in the microtiter plates using the broth as a diluent. The final volume in each well is typically 100 µL.
Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well of the microtiter plate.
Controls: Include a positive control well (broth and inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Target Signaling Pathway
Inhibition of bacterial folic acid synthesis by sulfonamides.
The Unassuming Counterpart: N-(2-Aminophenyl)methanesulfonamide as a Negative Control in Sulfonamide Research
In the landscape of sulfonamide drug discovery, the quest for potent therapeutic agents is critically balanced by the need for rigorous experimental validation. A key component of this validation is the use of appropriat...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of sulfonamide drug discovery, the quest for potent therapeutic agents is critically balanced by the need for rigorous experimental validation. A key component of this validation is the use of appropriate negative controls—compounds that are structurally related to the active molecules but are devoid of the specific biological activity being investigated. N-(2-Aminophenyl)methanesulfonamide emerges as a compelling candidate for such a role. This guide provides a comparative analysis of N-(2-Aminophenyl)methanesulfonamide against its active counterparts, supported by established structure-activity relationships (SAR) and detailed experimental protocols, underscoring its utility for researchers, scientists, and drug development professionals.
The Rationale for Inactivity: A Structural Perspective
The biological activity of sulfonamide drugs, particularly their well-known antibacterial action, is intrinsically linked to their structural mimicry of para-aminobenzoic acid (PABA). This resemblance allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] However, subtle structural modifications can lead to a complete loss of this activity.
N-(2-Aminophenyl)methanesulfonamide possesses a key structural deviation from the classic antibacterial sulfonamide pharmacophore. The foundational requirement for the antibacterial activity of sulfonamides is the para-aminobenzenesulfonamide core.[2] Specifically, a free amino group at the N4 position (para to the sulfonamide group) is considered essential for competitive inhibition of DHPS.[4][5] In N-(2-Aminophenyl)methanesulfonamide, the amino group is at the ortho position on the phenyl ring, a modification that, according to established SAR principles, is expected to abolish its antibacterial efficacy.
Comparative Analysis of Biological Activity
To illustrate the significance of N-(2-Aminophenyl)methanesulfonamide as a negative control, the following tables summarize hypothetical comparative data. This data is representative of typical results obtained in sulfonamide research, contrasting the expected lack of activity for N-(2-Aminophenyl)methanesulfonamide with the known potency of established sulfonamide drugs like Sulfamethoxazole (an antibacterial agent) and Indisulam (an anticancer agent).
Table 1: Comparative Antibacterial Activity
Compound
Target Organism
Minimum Inhibitory Concentration (MIC) (µg/mL)
N-(2-Aminophenyl)methanesulfonamide
Escherichia coli
> 256
Staphylococcus aureus
> 256
Sulfamethoxazole (Positive Control)
Escherichia coli
16-64
Staphylococcus aureus
8-32
Table 2: Comparative Anticancer Activity
Compound
Cancer Cell Line
IC50 (µM)
N-(2-Aminophenyl)methanesulfonamide
HCT-116 (Colon Cancer)
> 100
MCF-7 (Breast Cancer)
> 100
Indisulam (Positive Control)
HCT-116 (Colon Cancer)
0.5 - 2.0
MCF-7 (Breast Cancer)
1.0 - 5.0
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in sulfonamide research, wherein N-(2-Aminophenyl)methanesulfonamide would serve as an ideal negative control.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][6][7]
Preparation of Inoculum: A fresh culture of the test bacteria (e.g., E. coli, S. aureus) is grown in Mueller-Hinton Broth (MHB) to a standardized turbidity (0.5 McFarland standard).[6]
Serial Dilution: The test compounds (N-(2-Aminophenyl)methanesulfonamide and a positive control like Sulfamethoxazole) are serially diluted in a 96-well microtiter plate containing MHB.
Inoculation: Each well is inoculated with the prepared bacterial suspension.
Incubation: The plate is incubated at 37°C for 18-24 hours.[6]
Data Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds (N-(2-Aminophenyl)methanesulfonamide and a positive control like Indisulam).
Incubation: The plate is incubated for 48-72 hours.
MTT Addition and Solubilization: MTT reagent is added to each well, and after a further incubation period, the resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[1]
Absorbance Measurement: The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Visualizing the Role of N-(2-Aminophenyl)methanesulfonamide
The following diagrams, generated using Graphviz, illustrate the theoretical basis for the inactivity of N-(2-Aminophenyl)methanesulfonamide and a typical experimental workflow where it would be used.
Fig. 1: Structural basis for activity vs. inactivity.
Efficacy comparison of "n-(2-Aminophenyl)methanesulfonamide"-based compounds with existing drugs
For Researchers, Scientists, and Drug Development Professionals The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. The sulfonamide scaffold has emerged a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, potent, and selective kinase inhibitors remains a cornerstone of modern oncology drug discovery. The sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. This guide provides a comparative analysis of aminophenyl sulfonamide-based compounds, focusing on their efficacy as kinase inhibitors relative to established drugs. While direct data for the parent compound "n-(2-Aminophenyl)methanesulfonamide" is limited in publicly available research, this guide will focus on a closely related and well-studied derivative, Compound 1 , a novel sulfonamide derivative identified as a potent VEGFR-2 inhibitor. The efficacy of this compound will be compared with Sorafenib , a multi-kinase inhibitor approved for the treatment of various cancers.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of Compound 1 and Sorafenib against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and a panel of human cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
Compound
Target Kinase
IC50 (nM)
Compound 1
VEGFR-2
23.1 ± 0.75
Sorafenib
VEGFR-2
29.7 ± 0.17
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target.
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines
Compound
Cell Line
Cancer Type
IC50 (µM)
Compound 1
HepG2
Hepatocellular Carcinoma
0.15
MCF-7
Breast Adenocarcinoma
0.09
Sorafenib
HepG2
Hepatocellular Carcinoma
2.97
Staurosporine (Reference)
HepG2
Hepatocellular Carcinoma
10.42
MCF-7
Breast Adenocarcinoma
3.10
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell viability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
Recombinant human VEGFR-2 enzyme
Biotinylated peptide substrate
ATP (Adenosine triphosphate)
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (dissolved in DMSO)
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
96-well or 384-well plates
Plate reader capable of luminescence detection
Procedure:
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
Assay Reaction: The VEGFR-2 enzyme, peptide substrate, and test compound are added to the wells of the assay plate in the assay buffer.
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
Detection: The amount of ATP remaining in the well after the kinase reaction is measured using a luminescent assay kit. The luminescence signal is inversely proportional to the kinase activity.
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a control with no enzyme (100% inhibition). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
Human cancer cell lines (e.g., HepG2, MCF-7)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[1]
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the cell viability assay.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 1/Sorafenib.
Caption: General workflow of the MTT cell viability assay.
Proper Disposal of n-(2-Aminophenyl)methanesulfonamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step pro...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of n-(2-Aminophenyl)methanesulfonamide, safeguarding both personnel and the environment.
The following procedures are based on general best practices for laboratory chemical waste disposal and information from safety data sheets (SDS) for structurally similar compounds. It is imperative to consult the specific SDS for n-(2-Aminophenyl)methanesulfonamide if available and to adhere to all local, regional, and national waste disposal regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Requirements:
PPE Item
Specification
Purpose
Gloves
Nitrile or other chemically resistant gloves
To prevent skin contact.
Eye Protection
Chemical safety goggles or a face shield
To protect eyes from splashes or dust.
Lab Coat
Standard laboratory coat
To protect clothing and skin.
Respiratory
Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
To prevent inhalation of dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of n-(2-Aminophenyl)methanesulfonamide waste.
Waste Segregation:
Do not mix n-(2-Aminophenyl)methanesulfonamide waste with other waste streams unless explicitly permitted by your institution's waste management plan.
Separate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).
Solid Waste Collection:
Carefully sweep up or collect any solid n-(2-Aminophenyl)methanesulfonamide waste.
For spills, it is advisable to mix the material with an inert absorbent such as sand or vermiculite before collection.[2]
Place the collected solid waste into a clearly labeled, sealable, and chemically compatible waste container.
Liquid Waste Collection:
Collect all liquid waste containing n-(2-Aminophenyl)methanesulfonamide in a dedicated, leak-proof, and clearly labeled container.
The container should be made of a material compatible with the solvents used.
Container Labeling:
Label the waste container with the following information:
"Hazardous Waste"
Full chemical name: "n-(2-Aminophenyl)methanesulfonamide"
Any solvents or other chemicals present in the waste mixture.
Approximate quantities of each component.
Date of accumulation.
Hazard pictograms as appropriate (consult SDS).
Storage of Waste:
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Provide the waste disposal service with a complete and accurate description of the waste.
Disposal should be carried out in accordance with all applicable federal, state, and local regulations.[2][3]
Decontamination:
Thoroughly decontaminate all glassware, equipment, and work surfaces that have come into contact with n-(2-Aminophenyl)methanesulfonamide.
In the event of accidental exposure or release, follow these first-aid measures and containment procedures.
Incident
First-Aid / Emergency Response
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
Inhalation
Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Spill
Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contact your EHS department immediately. Prevent the spill from entering drains or waterways.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for n-(2-Aminophenyl)methanesulfonamide.
Caption: Workflow for the proper disposal of n-(2-Aminophenyl)methanesulfonamide.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of n-(2-Aminophenyl)methanesulfonamide, contributing to a secure and environmentally responsible research environment.
Personal protective equipment for handling n-(2-Aminophenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Information While specific toxicity data for n-(2-Aminophenyl)methanesulfonamide is not available, analogous compounds suggest i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
While specific toxicity data for n-(2-Aminophenyl)methanesulfonamide is not available, analogous compounds suggest it may cause skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is crucial to handle this compound with appropriate caution and personal protective equipment.
Recommended Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn at all times when handling n-(2-Aminophenyl)methanesulfonamide:
PPE Category
Item
Specification
Rationale
Eye and Face Protection
Safety Goggles
Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Protects eyes from dust, splashes, and vapors.
Face Shield
To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Provides full-face protection.
Skin and Body Protection
Chemical-resistant Gloves
Nitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.
Prevents skin contact with the chemical.
Lab Coat
A long-sleeved lab coat should be worn to protect skin and clothing.
Provides a barrier against accidental spills.
Respiratory Protection
NIOSH-approved Respirator or Fume Hood
All handling of the solid compound should ideally be done in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges should be used.
Prevents inhalation of dust particles and vapors.
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal is critical for safety and compliance.
Handling and Storage
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.
Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.
Disposal Plan
Dispose of n-(2-Aminophenyl)methanesulfonamide and any contaminated materials as hazardous waste.
Waste Collection : Collect waste in a designated, properly labeled, and sealed container.
Labeling : Clearly label the waste container with the full chemical name: "Waste n-(2-Aminophenyl)methanesulfonamide".
Storage : Store the waste container in a designated hazardous waste storage area away from incompatible materials.
Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.
Emergency Procedures
Immediate and appropriate action is vital in case of accidental exposure or spills.
First Aid Measures
Exposure Route
First Aid Instructions
Inhalation
Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response
In the event of a spill, follow these steps to ensure safety and proper cleanup:
Evacuate : Evacuate non-essential personnel from the immediate area.
Ventilate : Ensure the area is well-ventilated.
Contain : Prevent further leakage or spillage if it is safe to do so.
Absorb : For small spills, use an inert absorbent material to clean up. For larger spills, dike the area to contain the spill.
Collect : Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.
Decontaminate : Clean the spill area thoroughly with a suitable detergent and water.
Dispose : Dispose of all contaminated materials as hazardous waste.
Visual Safety Guides
The following diagrams illustrate key workflows for handling n-(2-Aminophenyl)methanesulfonamide.
Caption: Workflow for the safe handling of n-(2-Aminophenyl)methanesulfonamide.
Caption: Emergency response workflow for a chemical spill.